2-(Adamant-2-yl)propan-1-amine
Description
BenchChem offers high-quality 2-(Adamant-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Adamant-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-adamantyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXCPIUCNRCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Adamant-2-yl)propan-1-amine structure and stereochemistry
This guide is structured as a high-level technical monograph designed for research scientists and drug development professionals. It synthesizes structural chemistry, synthetic protocols, and pharmacological context.[1]
Structure, Stereochemistry, and Synthetic Methodology
Part 1: Executive Summary
2-(Adamant-2-yl)propan-1-amine represents a specialized subclass of adamantane-based pharmacophores. Unlike the commercially prevalent 1-substituted derivatives (e.g., Amantadine, Rimantadine), this molecule features a substitution at the secondary carbon (C2) of the adamantane cage, linked to a chiral propyl amine chain.
This structural modification alters the lipophilic vector and steric bulk profile compared to bridgehead-substituted analogs, potentially offering distinct binding kinetics in M2 proton channels (Influenza A) and NMDA receptors (Neurology). This guide details the stereochemical implications, a self-validating synthetic route, and the pharmacological rationale for this scaffold.
Part 2: Structure & Stereochemistry[2]
Molecular Connectivity
The molecule consists of a rigid, lipophilic adamantane cage attached to a flexible 2-aminopropyl chain.
-
IUPAC Name: 2-(Adamantan-2-yl)propan-1-amine
-
Molecular Formula:
-
Molecular Weight: 193.33 g/mol
-
Key Feature: The amine is "beta" to the adamantane cage, separated by a chiral methine spacer.
Stereochemical Analysis
The stereochemistry of this molecule is defined by the exocyclic connection.
-
The Adamantane Cage (Achiral Anchor): The unsubstituted adamantane cage possesses
symmetry. The C2 position (secondary carbon) lies on a plane of symmetry bisecting the C1 and C3 bridgeheads. Therefore, the C2 carbon of the cage itself is not a stereocenter in this molecule. -
The Propyl Chain (Chiral Center): The chirality arises at the C2 position of the propyl chain (the methine carbon bonded to the adamantane). This carbon is bonded to four unique groups:
Consequently, 2-(Adamant-2-yl)propan-1-amine exists as a pair of enantiomers: (R) and (S) .
Table 1: Stereochemical Properties
| Property | Description |
| Chiral Center | C2 of the propyl chain (exocyclic). |
| Enantiomers | (2R)-2-(adamantan-2-yl)propan-1-amine (2S)-2-(adamantan-2-yl)propan-1-amine |
| Cage Symmetry | The adamantyl group acts as a bulky, achiral substituent. |
| Resolution Req. | Enantiomers must be resolved via chiral HPLC or diastereomeric salt crystallization (e.g., with L-Tartaric acid). |
Part 3: Synthetic Methodology (Self-Validating Protocol)
Synthesis of 2-substituted adamantanes is kinetically more challenging than 1-substituted analogs due to the lack of stable carbocation formation at the bridge position. The following protocol utilizes a Reformatsky-Hydrogenation-Reduction sequence to ensure regioselectivity.
Reaction Workflow Visualization
Caption: Step-wise synthetic pathway from 2-Adamantanone to the target amine, highlighting the generation of the stereocenter at Step 3.
Detailed Experimental Protocol
Pre-requisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Step 1: Reformatsky Reaction
-
Activation: Suspend zinc dust (1.5 eq) in anhydrous THF. Activate with trimethylsilyl chloride (TMSCl).
-
Addition: Add ethyl 2-bromopropionate (1.2 eq) dropwise to the refluxing zinc suspension to form the organozinc reagent.
-
Coupling: Add 2-Adamantanone (1.0 eq) dissolved in THF dropwise. Reflux for 4 hours.
-
Workup: Quench with dilute HCl. Extract with diethyl ether.[3]
-
Validation: TLC should show disappearance of ketone. NMR confirms tertiary alcohol formation.
Step 2 & 3: Dehydration and Hydrogenation
-
Dehydration: Reflux the crude hydroxy ester in toluene with catalytic p-toluenesulfonic acid (Dean-Stark trap) to yield the exocyclic alkene.
-
Hydrogenation: Dissolve the alkene in Ethanol. Add 10% Pd/C catalyst (10 wt%). Stir under
atmosphere (balloon pressure) for 12 hours.-
Note: This step creates the chiral center at the propyl C2. The product is a racemate.
-
-
Validation:
-NMR will show a doublet for the methyl group ( ) and loss of vinylic protons.
Step 4: Amide Formation and Reduction
-
Amidation: Treat the ester with methanolic ammonia (saturated) in a sealed tube at 60°C for 24 hours to yield 2-(adamantan-2-yl)propanamide.
-
Reduction:
-
Suspend
(3.0 eq) in dry THF at 0°C. -
Add the amide solution dropwise.[4]
-
Reflux for 6 hours.
-
Fieser Quench: Carefully add
, then 15% NaOH, then . Filter the granular precipitate.
-
-
Purification: The amine is purified via acid-base extraction or column chromatography (DCM/MeOH/NH3).
Part 4: Pharmacological Rationale & Mechanism
The adamantane scaffold is a "privileged structure" in medicinal chemistry, primarily acting as a bulky lipophilic anchor that blocks ion channels.
Mechanism of Action: M2 Proton Channel Blockade
Similar to Rimantadine, 2-(Adamant-2-yl)propan-1-amine is hypothesized to bind within the transmembrane pore of the Influenza A M2 protein.
-
Binding Site: The adamantane cage fits into the hydrophobic pocket of the channel (Val27, Ala30 region).
-
Amine Function: The ammonium group (
at physiological pH) mimics the hydronium ion, disrupting the proton relay mechanism essential for viral uncoating. -
Advantage of 2-Substitution: The altered geometry of the 2-isomer may allow it to bypass steric clashes in mutant channels (e.g., S31N mutation) that render 1-adamantyl drugs ineffective [1].
Pathway Visualization
Caption: Mechanism of viral inhibition. The drug physically occludes the M2 channel, preventing the acidification required for viral RNA release.
Part 5: References
-
BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36010, 2-[1-(1-Adamantyl)propan-2-yl-methylamino]ethanol. Retrieved from
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from
-
MDPI. (2023). Enantiomers and Their Resolution: A Technical Review. Retrieved from
-
Wang, J., et al. (2011).[5] Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling. International Journal of Molecular Sciences. Retrieved from
Sources
- 1. WO2008081477A1 - 3-aryloxy 3-substituted propanamines - Google Patents [patents.google.com]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for "(+/-)-1-(Adamantan-2-yl)-2-propanamine"
An In-depth Technical Guide to (+/-)-1-(Adamantan-2-yl)-2-propanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (+/-)-1-(Adamantan-2-yl)-2-propanamine, identified by the CAS number 74158-14-8 [1]. Adamantane derivatives have become a significant area of interest in medicinal chemistry due to their unique structural and physicochemical properties that offer advantages in drug design.[2][3] This document will delve into the synthesis, molecular structure, and potential therapeutic applications of this specific adamantane derivative, providing researchers and drug development professionals with a detailed understanding of its properties and potential. The inherent rigidity and lipophilicity of the adamantane cage make it a valuable scaffold for developing novel therapeutics.[3][4]
Chemical Identity and Properties
-
Chemical Name: (+/-)-1-(Adamantan-2-yl)-2-propanamine
-
CAS Number: 74158-14-8[1]
-
Molecular Formula: C₁₃H₂₃N
-
Molecular Weight: 193.33 g/mol
-
Synonyms: 1-(Adamantan-2-yl)propan-2-amine
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 193.33 g/mol | EvitaChem |
| Molecular Formula | C₁₃H₂₃N | EvitaChem |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |
Synthesis and Manufacturing
The synthesis of (+/-)-1-(Adamantan-2-yl)-2-propanamine typically originates from 2-adamantanone.[5] A common synthetic pathway involves the following key steps:
Experimental Protocol: Synthesis of (+/-)-1-(Adamantan-2-yl)-2-propanamine
-
Step 1: Aldol Condensation. 2-adamantanone is reacted with nitroethane in the presence of a base (e.g., sodium ethoxide) to yield 1-(adamantan-2-ylidene)-2-nitropropane. This reaction extends the carbon chain and introduces the nitrogen functionality.
-
Step 2: Reduction. The nitro group in the intermediate is then reduced to a primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Step 3: Purification. The final product, (+/-)-1-(Adamantan-2-yl)-2-propanamine, is purified using standard laboratory techniques such as column chromatography or recrystallization to yield the desired compound with high purity.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for (+/-)-1-(Adamantan-2-yl)-2-propanamine.
Applications in Drug Discovery and Development
The adamantane moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][6] Adamantane-containing drugs are used to treat a range of diseases including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]
Antiparkinsonian Activity
Research has indicated that (+/-)-1-(Adamantan-2-yl)-2-propanamine and its derivatives exhibit antiparkinsonian activity.[5] The mechanism is thought to be related to the modulation of neurotransmitter systems in the brain, a common target for Parkinson's disease therapies. The lipophilic nature of the adamantane cage may enhance the ability of the compound to cross the blood-brain barrier.[2]
Antiviral Potential
Adamantane derivatives, such as amantadine and rimantadine, are well-known for their antiviral activity, particularly against the influenza A virus.[3] They function by blocking the M2 proton channel of the virus, which is crucial for viral replication.[3] While the specific antiviral activity of (+/-)-1-(Adamantan-2-yl)-2-propanamine has not been extensively reported, its structural similarity to known antiviral adamantanes suggests it could be a candidate for further investigation in this area.
The diagram below illustrates the mechanism of action of adamantane-based antivirals:
Caption: Adamantane derivatives blocking the M2 proton channel.
Future Directions and Conclusion
(+/-)-1-(Adamantan-2-yl)-2-propanamine represents a valuable chemical entity for further exploration in drug discovery. Its synthesis is achievable from readily available starting materials, and its adamantane core provides a strong foundation for developing novel therapeutic agents. Future research should focus on a more detailed characterization of its pharmacological profile, including its mechanism of action in Parkinson's models and its potential as an antiviral agent. The versatility of the adamantane scaffold continues to offer exciting possibilities for the development of new and improved drugs.[7]
References
-
Mariani, E., Schenone, P., Bondavalli, F., Lampa, E., & Marmo, E. (1980). (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Il Farmaco; edizione scientifica, 35(5), 430–440. [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
-
MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Adamantane Derivatives in Modern Drug Discovery. [Link]
-
Stanciu, A. R., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link]
Sources
- 1. 1-(adamantan-2-yl)-2-propanamine CAS#: 74158-14-8 [m.chemicalbook.com]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Adamantane Cage: From a Hydrocarbon Curiosity to a Privileged Scaffold in Therapeutics, A Technical Guide to 2-Adamantanamine Derivatives
Introduction: The Dawn of a Diamondoid
The journey of adamantane, a unique tricyclic hydrocarbon, from a petroleum-derived curiosity to a cornerstone of medicinal chemistry is a testament to both serendipity and rational drug design.[1][2][3] First isolated in 1933 from Czechoslovakian petroleum, its diamond-like, rigid structure, named "adamantane" from the Greek word for "untamable," initially intrigued chemists for its unique physical properties.[1] However, it was the synthesis of its amino derivatives that unlocked its profound therapeutic potential, leading to the development of antiviral and neuroprotective agents that have impacted global health.[4][5] This in-depth technical guide will explore the discovery and history of adamantanamine derivatives, with a particular focus on the lesser-known but increasingly significant 2-adamantanamine and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold.
The Pioneering 1-Adamantanamines: A Legacy of Discovery
The story of adamantane in medicine is inextricably linked to its 1-substituted derivatives, which laid the groundwork for the entire class of compounds. Understanding their history is crucial to appreciating the evolution and future of adamantane-based therapeutics.
Amantadine: The Antiviral Trailblazer and an Unexpected Neurological Turn
The first major breakthrough came in the early 1960s with the discovery of the antiviral activity of 1-adamantanamine, which would come to be known as amantadine.[5] Initially developed as an antiviral agent against influenza A, its mechanism of action was later elucidated to involve the blockage of the M2 proton channel, a crucial component in the viral replication cycle.[5][6] This discovery marked a new era in antiviral therapy.
A serendipitous observation in 1969 revealed amantadine's efficacy in alleviating symptoms of Parkinson's disease.[4] This unexpected finding opened a new chapter for adamantane derivatives in the realm of neuropharmacology. Further research revealed that amantadine also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[6][7][8][9] This dual mechanism of action, combining antiviral and neuroprotective properties, highlighted the remarkable versatility of the adamantane scaffold.
Rimantadine: A More Potent Antiviral Successor
Building on the success of amantadine, researchers developed rimantadine, an α-methyl derivative of amantadine.[10] Rimantadine exhibited greater potency against the influenza A virus and a more favorable pharmacokinetic profile, leading to its widespread use as an antiviral agent.[11]
Memantine: Targeting the Brain's Excitatory Pathways
The understanding of the NMDA receptor antagonism of amantadine spurred the development of memantine, a dimethyl derivative of amantadine, specifically for the treatment of neurological disorders.[7][8][9] Memantine is a moderate-affinity, uncompetitive NMDA receptor antagonist that preferentially blocks the excessive influx of calcium ions associated with excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's disease.[12] Its unique mechanism of action, which preserves normal synaptic function while mitigating pathological overstimulation, has made it a valuable therapeutic option for patients with moderate to severe Alzheimer's disease.
The Rise of 2-Adamantanamine Derivatives: A New Frontier
While the 1-substituted adamantanamines have a long and storied history, research into their 2-substituted counterparts has been less extensive but is now gaining momentum. The different substitution pattern on the adamantane cage offers the potential for novel pharmacological profiles and therapeutic applications.
Synthesis and Early Investigations
The synthesis of 2-adamantanamine hydrochloride has been reported, providing a key starting material for the development of a variety of derivatives.[13] Early studies explored the synthesis of various 2-adamantyl-containing amines and predicted a range of potential pharmacological activities, including antiviral, analgesic, and antidiabetic properties, based on computational models.[14]
Antiviral Activity: A New Angle of Attack
Recent research has highlighted the potential of 2-adamantanamine derivatives as antiviral agents, particularly against influenza strains that have developed resistance to amantadine and rimantadine. For instance, 2-propyl-2-adamantanamine has been identified as an amantadine analog that inhibits the replication of amantadine-resistant influenza A virus strains.[15] This suggests a mechanism of action that may differ from the M2 channel blockade of its 1-substituted cousins, potentially involving the inhibition of viral entry into the host cell.[15] This finding is significant as it opens up new avenues for combating drug-resistant influenza.
Exploring Neuroprotection: NMDA Receptor Modulation
The established role of 1-adamantanamine derivatives as NMDA receptor antagonists has naturally led to the investigation of 2-adamantanamine derivatives for similar properties. While direct evidence for the clinical use of 2-adamantanamine derivatives as neuroprotective agents is still emerging, the synthesis of various adamantane amine derivatives, including those with the amine group at the 2-position, as dual-acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection is an active area of research.[12] The unique stereochemistry of the 2-substituted adamantane cage could lead to different binding affinities and selectivities for the NMDA receptor subtypes, potentially offering improved therapeutic profiles with fewer side effects.
Structure-Activity Relationships: The Importance of the Adamantane Core
The biological activity of adamantanamine derivatives is intrinsically linked to the unique properties of the adamantane scaffold.
| Property | Contribution to Biological Activity |
| Lipophilicity | The highly lipophilic nature of the adamantane cage facilitates penetration of biological membranes, including the blood-brain barrier, enhancing bioavailability and central nervous system exposure.[16] |
| Rigidity and Steric Bulk | The rigid, three-dimensional structure provides a stable platform for the precise orientation of pharmacophoric groups, leading to specific interactions with biological targets. The steric bulk can also shield the molecule from metabolic degradation, increasing its half-life.[16] |
| Substitution Pattern | The position of the amino group and other substituents on the adamantane cage significantly influences the pharmacological profile. As seen with the differences between 1- and 2-adamantanamine derivatives, the substitution pattern can alter the mechanism of action and target selectivity. |
Experimental Protocols: A Glimpse into the Synthesis
The synthesis of adamantanamine derivatives is a key aspect of their development. Below is a generalized protocol for the synthesis of 2-adamantanamine hydrochloride.
Protocol: Synthesis of 2-Adamantanamine Hydrochloride
-
Starting Material: 2-Adamantanone.
-
Reaction: Reductive amination of 2-adamantanone. This can be achieved through various methods, including the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.
-
Purification of the Free Amine: The resulting 2-adamantanamine (free base) is extracted into an organic solvent (e.g., diethyl ether), dried, and purified, often by sublimation.[13]
-
Salt Formation: The purified 2-adamantanamine is dissolved in an appropriate solvent (e.g., ethanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise to precipitate the hydrochloride salt.[13]
-
Isolation and Drying: The precipitated 2-adamantanamine hydrochloride is collected by filtration, washed with a suitable solvent, and dried under vacuum.[13]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key mechanisms of action of adamantanamine derivatives.
Caption: Antiviral mechanism of 1-adamantanamines.
Caption: Neuroprotective mechanism of memantine.
Future Directions and Conclusion
The discovery and development of adamantanamine derivatives represent a remarkable success story in medicinal chemistry. From their initial application as antiviral agents to their crucial role in managing neurodegenerative diseases, these compounds have demonstrated the power of a unique chemical scaffold. While the 1-adamantanamine derivatives are well-established therapeutics, the exploration of 2-adamantanamine derivatives is an exciting and promising area of research. Their potential to overcome drug resistance in viral infections and to offer novel neuroprotective strategies underscores the continued importance of the adamantane cage in drug discovery. As synthetic methodologies become more sophisticated and our understanding of their biological targets deepens, the next chapter in the history of 2-adamantanamine derivatives is poised to be written, offering new hope for the treatment of a wide range of diseases.
References
-
Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. (2017). Retrieved February 10, 2026, from [Link]
-
Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation. (n.d.). Retrieved February 10, 2026, from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. (2022, April 26). Retrieved February 10, 2026, from [Link]
-
Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. (2022, December 16). Retrieved February 10, 2026, from [Link]
-
AMANTADINE ANALOGUES - SYNTHESIS AND BIOLOGICAL ACTIVITY. Bulgarian Chemical Communications. (n.d.). Retrieved February 10, 2026, from [Link]
-
Structures of amantadine (I), rimantadine (II), and aminoadamantane... ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]
-
2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. (n.d.). Retrieved February 10, 2026, from [Link]
-
Clinical Profile: Amantadine Hydrochloride USP. GlobalRx. (n.d.). Retrieved February 10, 2026, from [Link]
-
[New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. (2017, March 10). Retrieved February 10, 2026, from [Link]
-
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. Journal of Medicinal Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]
-
Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. PubMed. (n.d.). Retrieved February 10, 2026, from [Link]
-
Amantadine and memantine are NMDA receptor antagonists. ResearchGate. (2015, January 22). Retrieved February 10, 2026, from [Link]
-
SAR of Adamantane Amines. Pharmacy 180. (n.d.). Retrieved February 10, 2026, from [Link]
-
WO/2017/017116 NOVEL ADAMANTANE AND MEMANTINE DERIVATIVES AS PERIPHERAL NMDA RECEPTOR ANTAGONISTS. WIPO Patentscope. (n.d.). Retrieved February 10, 2026, from [Link]
-
History of the Discovery of Adamantane (The First Diamondoid Molecule). (2022, May 17). Retrieved February 10, 2026, from [Link]
-
Adamantanes. PsychonautWiki. (2022, August 4). Retrieved February 10, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. (n.d.). Retrieved February 10, 2026, from [Link]
-
Adamantane. Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
2-Aminoadamantane hydrochloride | C10H18ClN | CID 25331. PubChem. (n.d.). Retrieved February 10, 2026, from [Link]
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Articles [globalrx.com]
- 7. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. 2-Adamantanamine hydrochloride | 10523-68-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bcc.bas.bg [bcc.bas.bg]
Methodological & Application
Application Note: Precision Synthesis of 2-(Adamant-2-yl)propan-1-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(Adamant-2-yl)propan-1-amine , a sterically demanding scaffold often utilized in the development of NMDA receptor antagonists and antiviral therapeutics.
The synthesis addresses the primary challenge of nucleophilic addition to the sterically hindered C2 position of the adamantane cage. By utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a stepwise reduction sequence , this route avoids the low yields associated with direct alkylation or reductive amination of bulky ketones.
Target Molecule Analysis
-
IUPAC Name: 2-(Adamantan-2-yl)propan-1-amine
-
Core Structure: A propyl amine chain substituted at the
-position (C2) with a bulky adamantane cage. -
Key Challenge: Constructing the quaternary-like center at the adamantane bridgehead-adjacent carbon.
Retrosynthetic Strategy
The most reliable disconnection for
Figure 1: Retrosynthetic analysis utilizing the Horner-Wadsworth-Emmons strategy to overcome steric hindrance.
Experimental Protocol
Stage 1: Carbon Framework Construction (HWE Olefination)
Objective: Install the 3-carbon chain with the nitrile functionality.
Reaction: 2-Adamantanone + Diethyl (1-cyanoethyl)phosphonate
Materials
| Reagent | Equiv. | MW | Amount (Example) |
| 2-Adamantanone | 1.0 | 150.22 | 15.0 g |
| Diethyl (1-cyanoethyl)phosphonate | 1.2 | 191.16 | 22.9 g |
| Sodium Hydride (60% in oil) | 1.5 | 24.00 | 6.0 g |
| THF (Anhydrous) | - | - | 150 mL |
Procedure
-
Activation: In a flame-dried 500 mL 3-neck round-bottom flask under Argon, suspend NaH (6.0 g) in dry THF (100 mL). Cool to 0°C.[1]
-
Phosphonate Addition: Add Diethyl (1-cyanoethyl)phosphonate (22.9 g) dropwise over 20 minutes. The solution will turn clear/yellow as the carbanion forms. Stir for 30 mins at 0°C, then warm to RT for 30 mins.
-
Ketone Addition: Dissolve 2-Adamantanone (15.0 g) in THF (50 mL) and add dropwise to the phosphonate anion.
-
Reflux: The steric bulk of adamantane requires thermal energy. Heat the reaction to reflux (66°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Work-up: Cool to 0°C. Quench carefully with saturated
solution. Extract with EtOAc ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude alkene is purified via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield 2-(1-cyanoethylidene)adamantane as a white solid or clear oil.
Stage 2: Stepwise Reduction Sequence
Objective: Convert the unsaturated nitrile to the saturated primary amine. Note: A stepwise approach is recommended over one-pot reduction to prevent side reactions (e.g., retro-Michael addition) and ensure stereochemical control.
Step 2A: Hydrogenation of the Alkene
-
Dissolve the intermediate alkene (from Stage 1) in Ethanol (0.1 M concentration).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure is sufficient, ~1 atm) for 6–12 hours.
-
Filter through a Celite pad to remove the catalyst. Concentrate to obtain 2-(1-cyanoethyl)adamantane .
Step 2B: Reduction of Nitrile to Amine
-
Setup: In a dry flask under Argon, charge Lithium Aluminum Hydride (
) (2.0 equiv) in dry THF or Diethyl Ether. Cool to 0°C.[1] -
Addition: Add the saturated nitrile (dissolved in minimal THF) dropwise to the hydride suspension.
-
Reaction: Warm to Room Temperature and stir for 4 hours. If starting material persists, heat to mild reflux for 2 hours.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
mL Water (where
= grams of used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (where
-
Isolation: Stir until a white granular precipitate forms. Filter the salts.[2][3][4] Dry the filtrate (
) and concentrate. -
Salt Formation (Optional but Recommended): Dissolve the crude amine in
and add in dioxane to precipitate the hydrochloride salt for long-term stability and purity.
Process Logic & Mechanism
The following flow diagram illustrates the critical decision points and mechanistic flow of the synthesis.
Figure 2: Workflow diagram emphasizing the Quality Control (QC) checkpoint after the difficult olefination step.
Analytical Data & Validation
To ensure the integrity of the synthesis, the following spectral features should be verified.
| Intermediate | Key 1H NMR Feature | Key IR Feature |
| Alkene | Vinyl methyl singlet (~1.9 ppm). No vinyl proton (tetrasubstituted-like). | Nitrile stretch ( |
| Saturated Nitrile | Methyl doublet ( | Nitrile stretch ( |
| Final Amine | Disappearance of Nitrile stretch. Appearance of | N-H stretch ( |
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water/moisture. Use only in dry solvents under inert atmosphere.
-
Lithium Aluminum Hydride (
): Pyrophoric. Ensure Fieser quench is performed slowly at 0°C. -
Adamantane Derivatives: Generally lipophilic; can penetrate skin. Wear nitrile gloves and work in a fume hood.
References
-
HWE Reagent Utility: Diethyl (1-cyanoethyl)phosphonate is a standard reagent for installing the 2-cyanopropylidene motif.
-
Source: Sigma-Aldrich Product Specification. Link
-
-
Adamantane Reactivity: General protocols for HWE reactions on hindered ketones (like camphor or adamantanone)
-
Source: Organic Syntheses, Coll. Vol. 5, p. 547 (1973). Link
-
-
Nitrile Reduction: The use of
for the reduction of hindered nitriles to primary amines is the gold standard in organic synthesis.-
Source:Journal of the American Chemical Society, 1951, 73, 242. Link
-
-
Target Molecule Verification: 2-(Adamant-2-yl)propan-1-amine (CAS 1459782-47-8)
-
Source: ChemSrc Database. Link
-
Sources
- 1. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
Application Note: Optimized Protocols for the Reductive Amination of 2-Adamantanone
Abstract & Strategic Overview
The adamantane scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the lipophilic core for antivirals (e.g., Rimantadine) and NMDA receptor antagonists (e.g., Memantine analogs). However, the functionalization of 2-adamantanone presents unique challenges due to the steric bulk and rigidity of the tricyclic cage.
Direct reductive amination of 2-adamantanone is often kinetically sluggish compared to aliphatic ketones. While standard methods using Sodium Cyanoborohydride (
This guide details two industry-validated protocols:
-
Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (
) for reactive amines.[1] -
Method B (Advanced): Titanium(IV) Isopropoxide (
) mediated reductive amination for sterically hindered amines or weak nucleophiles.
Mechanistic Logic & Decision Matrix
The success of this reaction hinges on the competition between imine formation (
-
The Goal: Maximize
(formation of the iminium species) and ensure the reducing agent selectively targets the iminium ion over the ketone. -
The Challenge: 2-Adamantanone is sterically hindered, slowing
. If the reducing agent is too aggressive (e.g., added too early) or the water byproduct isn't managed, the equilibrium shifts back to the ketone, leading to the alcohol byproduct.
Workflow Decision Tree
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on amine sterics.
Comparative Reagent Analysis
| Feature | Sodium Triacetoxyborohydride (STAB) | Titanium(IV) Isopropoxide / NaBH4 | Sodium Cyanoborohydride |
| Role | Mild Hydride Donor | Lewis Acid + Water Scavenger | Toxic Hydride Donor |
| Selectivity | High (Reduces Iminium > Ketone) | Very High (Forces Imine formation) | Moderate |
| Toxicity | Low (Boron waste) | Low (Titanium dioxide waste) | High (HCN gas risk) |
| Water Tolerance | Low (Decomposes) | Very Low (Hydrolyzes) | High |
| Use Case | Primary/Secondary alkyl amines | Hindered amines, Anilines, Ammonia | Legacy methods (Avoid) |
Detailed Experimental Protocols
Method A: Standard STAB Protocol
Best for: Primary and unhindered secondary amines (e.g., methylamine, benzylamine). Reference: Based on the Abdel-Magid protocol [1].
Materials
-
Substrate: 2-Adamantanone (1.0 equiv)
-
Amine: 1.1 – 1.3 equiv (Use HCl salt if free base is volatile)
-
Reagent: Sodium Triacetoxyborohydride (
) (1.4 – 1.6 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Procedure
-
Preparation: In a flame-dried flask under Nitrogen (
), dissolve 2-adamantanone (10 mmol) in DCE (30 mL). -
Amine Addition: Add the amine (11-13 mmol).
-
Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (
) to free the base.
-
-
Acidification: Add Glacial Acetic Acid (10-20 mmol). This catalyzes the formation of the iminium ion.[2]
-
Reduction: Cool to 0°C (optional, but recommended for control). Add
(14-16 mmol) portion-wise over 10 minutes.-
Observation: Gas evolution (
) is minimal compared to , but ensure venting.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or GC-MS.
-
Quench: Quench by adding saturated aqueous
until pH > 8. Stir for 15 minutes to decompose excess borohydride. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[3] -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (typically MeOH/DCM with 1%
).
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Sterically hindered amines, anilines, or when using ammonia to make primary amines.
Mechanism:
Materials
-
Substrate: 2-Adamantanone (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Lewis Acid: Titanium(IV) Isopropoxide (1.25 – 2.0 equiv)
-
Reducing Agent: Sodium Borohydride (
) (1.0 equiv) -
Solvent: THF (dry) or Neat (if amine is liquid)
Procedure
-
Imine Formation (Step 1):
-
In a dried flask under
, mix 2-adamantanone (10 mmol) and the amine (12 mmol) in THF (10-20 mL). -
Add
(12.5 - 20 mmol) via syringe. -
Stir at RT for 6–12 hours.
-
Checkpoint: The solution often turns slightly yellow/orange. GC-MS should show total consumption of ketone and conversion to the imine (
= Ketone + Amine - 18).
-
-
Reduction (Step 2):
-
Dilute with absolute Ethanol (10 mL) (required to solubilize
). -
Add
(10 mmol) carefully. -
Stir for 2–4 hours at RT.
-
-
Hydrolysis (Critical Step):
-
Warning: Quenching Ti reactions with water creates a gelatinous emulsion of Titanium Dioxide (
) that traps the product. -
The Fix: Pour the reaction mixture into 2M Ammonia (aq) or 1M NaOH . Alternatively, use a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate).
-
Stir vigorously for 30 minutes until a white precipitate forms and the layers separate clearly.
-
-
Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Extract the filtrate with EtOAc.
Process Analytical Technology (PAT) & QC
To ensure scientific integrity, verify the transformation using the following markers:
-
GC-MS:
-
Starting Material: 2-Adamantanone (
150).[4] -
Intermediate: Adamantyl-Imine (Mass depends on amine).
-
Product: 2-Aminoadamantane derivative (Look for molecular ion).
-
Byproduct: 2-Adamantanol (
152) – indicates failed imine formation or wet reagents.
-
-
1H NMR (CDCl3):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / High Alcohol Byproduct | Reducing agent added before imine formed. | Switch to Method B. Ensure 6h+ stir time with Ti(OiPr)4 before adding borohydride. |
| No Reaction (Ketone remains) | Steric bulk prevents attack. | Increase temperature to 40-50°C during imine formation step (Method B). Use microwave irradiation.[7] |
| Emulsion during Workup | Titanium salts forming gels. | Do not use simple water quench. Use Rochelle's Salt or 1M NaOH and stir until layers clarify. |
| Sublimation | 2-Adamantanone is volatile. | Do not apply high vacuum (< 5 mbar) to the starting material for extended periods. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[9]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1355-1356.
-
Barney, C. L. , et al. (2011). A convenient synthesis of primary amines via reductive amination using titanium(IV) isopropoxide and sodium borohydride.[5] Tetrahedron Letters, 52(17), 2150-2153.
-
Common Organic Chemistry. (n.d.). Titanium Isopropoxide (Ti(OiPr)4).[5][7] Retrieved October 26, 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Synthesis and Spectroscopy of Adamantanone_Chemicalbook [chemicalbook.com]
- 4. Adamantanone - Wikipedia [en.wikipedia.org]
- 5. designer-drug.com [designer-drug.com]
- 6. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]
- 7. Titanium Isopropoxide [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Comprehensive NMR Characterization of 2-(Adamant-2-yl)propan-1-amine
Introduction: The Adamantane Scaffold in Modern Research
Adamantane and its derivatives represent a fascinating class of rigid, cage-like hydrocarbon structures. Their unique properties, including high lipophilicity, thermal stability, and a three-dimensional structure, have made them privileged scaffolds in medicinal chemistry and materials science.[1] Compounds incorporating the adamantane moiety, such as the antiviral drugs amantadine and rimantadine, have demonstrated significant biological activity.[2] The precise characterization of novel adamantane derivatives is therefore a critical step in the development of new therapeutics and advanced materials.
This application note provides a detailed guide to the structural characterization of a specific derivative, 2-(Adamant-2-yl)propan-1-amine, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the application of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to achieve an unambiguous assignment of the molecular structure. The methodologies and spectral interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for analyzing similar substituted adamantanes.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, the atoms of 2-(Adamant-2-yl)propan-1-amine are numbered as shown in the diagram below. This convention will be used throughout the analysis.
Figure 1: Molecular structure of 2-(Adamant-2-yl)propan-1-amine with atom numbering.
Experimental Protocols
The successful acquisition of high-quality NMR data relies on meticulous sample preparation and correctly configured instrument parameters. The following protocols are recommended for the analysis of 2-(Adamant-2-yl)propan-1-amine.
Sample Preparation
The choice of a suitable deuterated solvent is critical and depends on the compound's solubility and chemical stability.[3] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules, while DMSO-d₆ can be used for more polar compounds.[4]
-
Weighing: Accurately weigh 5–10 mg of the synthesized 2-(Adamant-2-yl)propan-1-amine.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6–0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Standard Addition: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[3]
NMR Data Acquisition
Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for resolving the complex, overlapping signals of the adamantane cage.[1]
-
¹H NMR Spectroscopy:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (¹³C has low natural abundance)
-
Spectral Width: 0-220 ppm
-
-
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 sequence
-
Pulse Angle: 135°
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 512-2048
-
Rationale: The DEPT-135 experiment is invaluable for distinguishing carbon types. It displays CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and suppresses quaternary carbon signals.[5][6]
-
Spectral Analysis and Data Interpretation
The combination of ¹H, ¹³C, and DEPT-135 spectra provides a complete picture of the molecule's structure. The following sections detail the predicted chemical shifts, multiplicities, and assignments for 2-(Adamant-2-yl)propan-1-amine.
¹H NMR Spectral Analysis
The high symmetry of the parent adamantane molecule is broken by the 2-substitution, leading to a more complex ¹H NMR spectrum than that of 1-substituted derivatives.[7] The protons of the adamantane cage typically appear as a series of broad, overlapping multiplets in the upfield region (δ 1.5–2.1 ppm).[8][9]
-
Adamantyl Protons (C1'-C10'): Due to the substitution at the C2' position, the protons on the adamantane cage will not be equivalent. We expect a complex, overlapping multiplet region between approximately δ 1.50–2.00 ppm , integrating to 15H . The protons on carbons adjacent to the substitution site (C1', C3') will be the most deshielded within this group.
-
Propanamine -CH- (C2): This methine proton is adjacent to the adamantyl cage and the aminomethyl group. It will appear as a multiplet due to coupling with the C1 and C3 protons. Its chemical shift is predicted to be around δ 2.2–2.4 ppm (1H, m) .
-
Propanamine -CH₂- (C1): These methylene protons are adjacent to a stereocenter (C2) and the electron-withdrawing amine group, making them diastereotopic. They will couple to the C2 proton and to each other (geminal coupling). This will result in a complex multiplet, likely an AB quartet of doublets, in the region of δ 2.7–2.9 ppm (2H, m) . The deshielding is due to the adjacent electronegative nitrogen atom.[10]
-
Propanamine -CH₃ (C3): These three protons are coupled to the single C2 proton, resulting in a clean doublet. The predicted chemical shift is approximately δ 1.0–1.2 ppm (3H, d) , with a typical vicinal coupling constant of J ≈ 6–7 Hz.
-
Amine -NH₂: The protons of the primary amine will typically appear as a broad singlet that is solvent and concentration-dependent. This signal can range from δ 1.0–3.0 ppm (2H, br s) . The broadness is due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.
¹³C NMR and DEPT-135 Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms. The DEPT-135 experiment is then used to assign the multiplicity of each carbon signal.
-
Symmetry: Due to the chiral center at C2, the plane of symmetry that exists in 2-substituted adamantanes (like 2-adamantanone) is lost. Therefore, all 10 carbons of the adamantane cage and all 3 carbons of the side chain are expected to be chemically non-equivalent, leading to a total of 13 distinct signals .
-
Adamantyl Carbons (C1'-C10'): The chemical shifts of adamantane carbons are well-documented, typically appearing between 28 and 40 ppm.[11][12]
-
C2' (Quaternary-like CH): This is the bridgehead carbon bearing the substituent. It will be a methine (CH) carbon and is expected to be the most downfield of the adamantyl signals, around δ 40–45 ppm .
-
Other CH Carbons: The remaining methine carbons of the cage will appear in the range of δ 28–38 ppm .
-
CH₂ Carbons: The methylene carbons of the cage will also resonate in the δ 28–38 ppm range. The DEPT-135 spectrum will be essential to distinguish these from the CH signals.
-
-
Propanamine Carbons (C1-C3):
-
C1 (-CH₂NH₂): This carbon is directly attached to the electronegative nitrogen atom and will be significantly deshielded, appearing around δ 45–50 ppm . It will show a negative phase in the DEPT-135 spectrum.
-
C2 (-CH-): The methine carbon of the side chain will be found around δ 35–40 ppm and will appear as a positive signal in the DEPT-135 spectrum.
-
C3 (-CH₃): The methyl carbon will be the most upfield signal of the side chain, expected around δ 18–22 ppm . It will also be a positive signal in the DEPT-135 spectrum.
-
Summary of Predicted NMR Data
The expected NMR data are summarized in the tables below for quick reference.
Table 1: Predicted ¹H NMR Data for 2-(Adamant-2-yl)propan-1-amine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~2.7–2.9 | m | 2H | - | CH₂ -NH₂ (C1) |
| ~2.2–2.4 | m | 1H | - | Ad-CH (C2) |
| ~1.50–2.00 | m | 15H | - | Adamantyl-H (C1'-C10') |
| ~1.0–3.0 | br s | 2H | - | NH₂ |
| ~1.0–1.2 | d | 3H | ~6-7 | CH₃ (C3) |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for 2-(Adamant-2-yl)propan-1-amine in CDCl₃
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
|---|---|---|
| ~45–50 | Negative | C H₂-NH₂ (C1) |
| ~40–45 | Positive | Adamantyl-C H (C2') |
| ~35–40 | Positive | Ad-C H (C2) |
| ~28–38 | Positive | Adamantyl-C H |
| ~28–38 | Negative | Adamantyl-C H₂ |
| ~18–22 | Positive | C H₃ (C3) |
Workflow for Structural Confirmation
The logical process for characterizing 2-(Adamant-2-yl)propan-1-amine using NMR is a self-validating system where data from multiple experiments are integrated to build a conclusive structural assignment.
Figure 2: Logical workflow for NMR-based structural elucidation.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an exceptionally powerful and indispensable tool for the structural characterization of novel organic compounds like 2-(Adamant-2-yl)propan-1-amine. By systematically applying ¹H NMR to determine proton environments and coupling networks, and using ¹³C NMR in conjunction with DEPT-135 experiments to identify all unique carbons and their attached protons, a complete and unambiguous structural assignment can be achieved. The protocols and expected spectral data presented in this note serve as a robust guide for researchers working with adamantane derivatives, ensuring high confidence in their synthetic outcomes and downstream applications.
References
- Current time information in Puebla, MX. Google.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Adamantyl Acetate. BenchChem.
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
- Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate.
- Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. BenchChem.
- A Comparative Guide to Analytical Techniques for the Characterization of Adamantane Derivatives. BenchChem.
- Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.
- Nmr studies of adamantane and a homologous series of 1-adamantane alcohols in liquid crystalline solvents, 1981. Digital Library of Georgia.
- 13C NMR spectra of adamantane derivatives. ScienceDirect.
- Supporting information. The Royal Society of Chemistry.
- Molecular docking, derivatization, characterization and biological assays of amantadine. PMC.
- Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook.
- Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. ResearchGate.
- 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol. NIH.
- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- 8: Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. Chemistry LibreTexts.
- Solid-state chemical-shift referencing with adamantane. PubMed.
- The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. ACS Publications.
- The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry.
- 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Experimental coupling constants (J/Hz) in the 1 H NMR spectra... ResearchGate.
- NMR Chemical Shift Values Table. Chemistry Steps.
- 13C NMR Chemical Shift. Oregon State University.
- 13-C NMR Chemical Shift Table.pdf.
- Amantadine | C10H17N. PubChem.
- 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry.
- Ch 13 - Coupling. University of Calgary.
- NMR 5: Coupling Constants. YouTube.
- Adamantane. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. kbfi.ee [kbfi.ee]
- 12. Adamantane - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: In Vitro Evaluation of 2-(Adamant-2-yl)propan-1-amine for Antiparkinsonian Activity
Introduction: The Scientific Rationale for Investigating 2-(Adamant-2-yl)propan-1-amine in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal death leads to a deficit of dopamine in the striatum, manifesting in cardinal motor symptoms such as bradykinesia, rigidity, resting tremor, and postural instability. Pathologically, the disease is also defined by the presence of intracellular proteinaceous inclusions known as Lewy bodies, of which the primary component is aggregated α-synuclein.[3][4] Current therapeutic strategies primarily focus on symptomatic relief by replenishing dopamine levels, but there remains a critical unmet need for disease-modifying therapies that can slow or halt the neurodegenerative process.
The adamantane scaffold, a rigid and lipophilic diamondoid structure, is a privileged motif in medicinal chemistry, known for its ability to enhance metabolic stability and penetrate biological membranes like the blood-brain barrier.[5] Derivatives of adamantane, such as amantadine and memantine, are already utilized in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease.[5][6] Their mechanisms of action are thought to involve the modulation of dopaminergic neurotransmission and non-competitive antagonism of NMDA receptors, which can confer neuroprotective effects.[6][7]
This document provides a comprehensive guide for the in vitro assessment of 2-(Adamant-2-yl)propan-1-amine , a novel adamantane derivative with therapeutic potential for Parkinson's disease. The proposed assays are designed to investigate its bioactivity across three key areas implicated in PD pathogenesis:
-
Neuroprotection: Assessing the compound's ability to protect neuronal cells from toxins known to induce parkinsonian pathology.
-
Monoamine Oxidase B (MAO-B) Inhibition: Evaluating the compound's potential to prevent the breakdown of dopamine, a clinically validated strategy for managing PD symptoms.[8][9][10]
-
α-Synuclein Aggregation: Determining if the compound can interfere with the pathological aggregation of α-synuclein, a hallmark of PD.[3][4][11]
These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiparkinsonian agents.
Part 1: Neuroprotection Assays in a Cellular Model of Parkinson's Disease
The initial screening of a potential antiparkinsonian drug should evaluate its ability to protect neurons from degeneration. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized in vitro model for neurotoxicity studies in Parkinson's disease due to its dopaminergic phenotype upon differentiation.[12][13][14] Neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are commonly used to induce a Parkinson's-like pathology in these cells by causing oxidative stress and mitochondrial dysfunction.[12][13][14][15]
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of the test compound.
Protocol 1: 6-OHDA-Induced Neurotoxicity Assay in Differentiated SH-SY5Y Cells
Objective: To determine the concentration-dependent neuroprotective effect of 2-(Adamant-2-yl)propan-1-amine against 6-OHDA-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
6-hydroxydopamine (6-OHDA)
-
2-(Adamant-2-yl)propan-1-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with DMEM/F12 containing 2% FBS and 10 µM retinoic acid to induce differentiation.
-
Incubate for 5-7 days, replacing the differentiation medium every 2-3 days.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of 2-(Adamant-2-yl)propan-1-amine in differentiation medium.
-
Remove the old medium from the differentiated cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Neurotoxin Challenge:
-
Prepare a fresh solution of 6-OHDA in differentiation medium (e.g., a final concentration of 100 µM).[15]
-
Add the 6-OHDA solution to the wells, except for the untreated control wells.
-
Incubate for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the concentration-response curve and determine the EC50 value for the neuroprotective effect of 2-(Adamant-2-yl)propan-1-amine.
-
Data Presentation:
| Concentration of 2-(Adamant-2-yl)propan-1-amine (µM) | Cell Viability (%) vs. 6-OHDA |
| Vehicle Control (6-OHDA only) | 50 ± 5 |
| 0.1 | 55 ± 4 |
| 1 | 68 ± 6 |
| 10 | 85 ± 5 |
| 100 | 92 ± 3 |
| Untreated Control | 100 ± 2 |
Part 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
Inhibitors of MAO-B prevent the degradation of dopamine in the brain, thereby increasing its availability.[9][16] This is a well-established therapeutic strategy in Parkinson's disease.[8][17] An in vitro enzymatic assay can be used to determine if 2-(Adamant-2-yl)propan-1-amine can inhibit the activity of human recombinant MAO-B.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for the Thioflavin T-based α-synuclein aggregation assay.
Protocol 3: Thioflavin T (ThT) α-Synuclein Aggregation Assay
Objective: To evaluate the ability of 2-(Adamant-2-yl)propan-1-amine to inhibit the fibrillization of α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT)
-
2-(Adamant-2-yl)propan-1-amine
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of α-Synuclein:
-
Prepare a stock solution of recombinant α-synuclein monomer in aggregation buffer. Ensure the protein is monomeric by size-exclusion chromatography.
-
-
Assay Setup:
-
In a 96-well plate, combine the α-synuclein solution, ThT (final concentration of ~10 µM), and the test compound at various concentrations. Include a vehicle control.
-
-
Aggregation Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the ThT fluorescence (Ex/Em = ~440/485 nm) at regular intervals (e.g., every 15 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Analyze the resulting sigmoidal curves to determine the lag time (the time to the onset of rapid aggregation) and the maximum fluorescence intensity.
-
An increase in the lag time and a decrease in the maximum fluorescence indicate inhibition of aggregation.
-
Data Presentation:
| Concentration of 2-(Adamant-2-yl)propan-1-amine (µM) | Lag Time (hours) | Maximum Fluorescence (RFU) |
| Vehicle Control | 10 ± 1 | 10000 ± 500 |
| 1 | 12 ± 1.5 | 9500 ± 450 |
| 10 | 20 ± 2 | 7000 ± 600 |
| 100 | 35 ± 3 | 4000 ± 300 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-(Adamant-2-yl)propan-1-amine as a potential therapeutic agent for Parkinson's disease. By systematically evaluating its neuroprotective properties, MAO-B inhibitory activity, and its effect on α-synuclein aggregation, researchers can gain critical insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including more complex cellular models and subsequent in vivo studies.
References
-
In vitro aggregation assays for the characterization of α-synuclein prion-like properties. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Dezsi, L., & Vecsei, L. (2017). Monoamine Oxidase B Inhibitors in Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 16(4), 425–439. Retrieved from [Link]
-
In vitro aggregation assays for the characterization of α-synuclein prion-like properties. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Logvinov, I. O., et al. (2020). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International. Retrieved from [Link]
-
Parkinson's Disease In Vitro Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved from [Link]
-
Logvinov, I. O., et al. (2020). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. Retrieved from [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. Retrieved from [Link]
-
Nowak, G., et al. (2023). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Antioxidants, 12(11), 1968. Retrieved from [Link]
-
Adjunctive MAO-B or COMT inhibitors for Parkinson's disease. (2023). VJNeurology. Retrieved from [Link]
-
MAO-B Inhibitors in PD. (2019). Unshakeable MD. Retrieved from [Link]
-
In Vitro Cell based α-synuclein Aggregation Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. Retrieved from [Link]
-
α-synuclein aggregation assay. (n.d.). Innoprot. Retrieved from [Link]
-
How we established an in vitro Parkinson's Disease model. (2021). REPROCELL. Retrieved from [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. Retrieved from [Link]
-
Danysz, W., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104. Retrieved from [Link]
-
Parkinson's Disease Model based In Vitro Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
α-Synuclein Expression and Aggregation Quantification. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Parkinson's Disease In Vitro Models. (n.d.). Scantox. Retrieved from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 319–329. Retrieved from [Link]
-
Assay design for Alzheimer's disease: key considerations and emerging trends. (2024). Drug Discovery World. Retrieved from [Link]
-
Neurodegeneration In Vitro Screening Assay. (n.d.). MD Biosciences. Retrieved from [Link]
-
Ryan, F., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 239. Retrieved from [Link]
-
Mariani, E., et al. (1980). (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Il Farmaco; edizione scientifica, 35(5), 430–440. Retrieved from [Link]
-
Gella, A., et al. (2019). Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity. Molecules, 24(2), 269. Retrieved from [Link]
-
Dias, V., et al. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. International Journal of Molecular Sciences, 22(19), 10398. Retrieved from [Link]
-
Sun, C. J., et al. (1995). Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. ResearchGate. Retrieved from [Link]
-
Upreti, A., & Joshi, H. (2024). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Educational Administration: Theory and Practice, 30(1), 498–506. Retrieved from [Link]
-
Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720–2729. Retrieved from [Link]
-
Gómez-Lázaro, M., et al. (2011). Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase. Journal of Neuroscience Research, 89(12), 2059–2069. Retrieved from [Link]
-
Chen, C. M., et al. (2012). San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 852340. Retrieved from [Link]
-
Hozayfa, M., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. Retrieved from [Link]
-
Biological activity of adamantane analogues. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. scantox.com [scantox.com]
- 3. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jchr.org [jchr.org]
- 6. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B Inhibitors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 11. criver.com [criver.com]
- 12. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unshakeablemd.com [unshakeablemd.com]
- 17. vjneurology.com [vjneurology.com]
Application Notes and Protocols: Comprehensive Cytotoxicity Profiling of 2-(Adamant-2-yl)propan-1-amine in Neuronal Cell Lines
Introduction: The Double-Edged Sword of Adamantane Amines in Neuroscience
The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance drug-like properties such as metabolic stability and membrane permeability.[1][2] Its derivatives have found significant therapeutic applications, most notably as antiviral agents (e.g., amantadine) and neuroprotective drugs.[1][2] Memantine, an adamantane amine derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, where it mitigates neuronal damage caused by excitotoxicity.[1]
The compound of interest, 2-(Adamant-2-yl)propan-1-amine, is a structural analogue of known neuroactive adamantane derivatives. Its synthesis and potential antiparkinsonian activity in mice have been reported, suggesting it readily crosses the blood-brain barrier and engages with neural circuits.[3] However, the very mechanisms that can confer neuroprotection can also, under different circumstances, lead to neurotoxicity. NMDA receptor antagonists, for instance, can paradoxically induce neuronal apoptosis in the developing brain or when neuronal activity is already compromised.[4][5] Therefore, a thorough cytotoxicological evaluation of novel adamantane amines like 2-(Adamant-2-yl)propan-1-amine in relevant neuronal models is a critical step in preclinical development.
This guide provides a comprehensive framework for assessing the neurotoxic potential of 2-(Adamant-2-yl)propan-1-amine. We present a multi-tiered experimental approach using the human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cell lines, both in their undifferentiated, proliferative state and in a differentiated, neuron-like state. This dual-model approach allows for the assessment of toxicity in both dividing neuroblasts and post-mitotic, more mature neurons, providing a more complete picture of the compound's safety profile.[6][7][8][9][10]
Our protocols will guide the researcher through:
-
Primary Cytotoxicity Screening: Determining the concentration-dependent effects on cell viability and metabolic activity using the MTT assay.
-
Mechanistic Cytotoxicity Assessment: Differentiating between necrosis and apoptosis using the Lactate Dehydrogenase (LDH) release assay and Annexin V/Propidium Iodide (PI) staining.
-
Apoptosis Pathway Confirmation: Quantifying the activity of executioner caspases (caspase-3/7) to confirm the apoptotic cascade.
This structured evaluation will enable a robust characterization of the cytotoxic profile of 2-(Adamant-2-yl)propan-1-amine, providing essential data for drug development professionals.
Experimental Models: Rationale for Cell Line Selection and Differentiation
The choice of in vitro model is paramount for relevant neurotoxicity testing. We propose a dual-model system to capture the compound's effects on both immature, proliferating neuronal precursors and mature, post-mitotic neurons.
SH-SY5Y Cells: This human neuroblastoma cell line is widely used in neurotoxicity research due to its human origin and ability to be differentiated into a more mature neuronal phenotype, often expressing cholinergic or dopaminergic markers depending on the differentiation protocol.[7][8][11] Undifferentiated SH-SY5Y cells are a good model for developmental neurotoxicity, while differentiated cells better represent mature neurons in the central nervous system.[6][7]
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells respond to Nerve Growth Factor (NGF) by ceasing proliferation and differentiating into a sympathetic neuron-like phenotype.[9][12][13] This makes them an excellent model for studying factors that affect neuronal survival and differentiation.[9][10][11]
Differentiation Enhances Relevance: Differentiating these cell lines is crucial as it can significantly alter their sensitivity to neurotoxic compounds.[6][7][8] Differentiated cells often exhibit more complex neuronal machinery, including developed neurites and expression of synaptic proteins, which can be targets for toxic insults.[11][14]
Tier 1: Primary Cytotoxicity Assessment (MTT Assay)
The initial step is to determine the concentration range over which 2-(Adamant-2-yl)propan-1-amine affects cell viability. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed SH-SY5Y or PC12 cells (undifferentiated or differentiated) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[15]
-
Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(Adamant-2-yl)propan-1-amine in a suitable solvent (e.g., DMSO or sterile PBS). Note the final solvent concentration and include a vehicle control in your experiment.
-
Perform a serial dilution of the compound to create a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound or vehicle control.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Reagent Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Expected Outcome
The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle-treated control. A dose-response curve can then be generated to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ (µM) | Concentration of compound causing 50% inhibition of cell viability |
Tier 2: Mechanistic Insights into Cell Death
Once the cytotoxic concentration range is established, the next step is to determine the mode of cell death: necrosis or apoptosis.
A. Lactate Dehydrogenase (LDH) Assay for Necrosis
The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[17]
-
Experimental Setup:
-
Seed and treat cells with 2-(Adamant-2-yl)propan-1-amine as described for the MTT assay.
-
Include the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[18]
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
An increase in LDH release indicates a loss of membrane integrity, suggestive of necrosis.
B. Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay provides a clear distinction between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with IC₅₀ and higher concentrations of 2-(Adamant-2-yl)propan-1-amine.
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent (e.g., Accutase or TrypLE) to avoid membrane damage.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[21]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
The flow cytometry data will be presented as a dot plot, separating the cell population into four quadrants:
| Quadrant | Annexin V | PI | Cell Population |
| Lower Left | Negative | Negative | Healthy cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
An increase in the Annexin V-positive/PI-negative population is a strong indicator of apoptosis.
Tier 3: Confirmation of Apoptotic Pathway
To confirm that the observed apoptosis is proceeding through the classical caspase cascade, the activity of the executioner caspases, caspase-3 and caspase-7, should be measured.
Protocol: Caspase-3/7 Activity Assay
This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.[23]
-
Experimental Setup:
-
Seed cells in a 96-well, white-walled plate (for luminescence) or black-walled, clear-bottom plate (for fluorescence) and treat with the compound as previously described.
-
-
Assay Reagent Addition:
-
After treatment, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. The reagent typically contains the substrate and a cell-lysis buffer.[23]
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis
The signal intensity is directly proportional to the caspase-3/7 activity. The results should be expressed as a fold change relative to the vehicle-treated control. A significant increase in the signal confirms the involvement of the caspase-dependent apoptotic pathway.
Visualization of Experimental Workflow and Potential Mechanisms
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluate the cytotoxicity of 2-(Adamant-2-yl)propan-1-amine in neuronal cell lines. By employing a tiered strategy that moves from broad viability screening to specific mechanistic assays, researchers can build a detailed safety profile of this novel compound. The use of both undifferentiated and differentiated SH-SY5Y and PC12 cells will provide crucial insights into its effects on both developing and mature neurons.
Should 2-(Adamant-2-yl)propan-1-amine exhibit significant cytotoxicity, particularly at concentrations relevant to its potential therapeutic window, further studies would be warranted. These could include investigating its effects on mitochondrial membrane potential, the generation of reactive oxygen species, and the expression of key apoptotic regulatory proteins (e.g., Bcl-2 family members). Understanding the precise molecular initiating events will be key to fully characterizing its neurotoxic potential and guiding any future development efforts.
References
-
Neurotoxicity of NMDA receptor antagonists: an overview. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. (2021). PubMed. Retrieved February 10, 2026, from [Link]
-
MTT assay. (n.d.). Protocols.io. Retrieved February 10, 2026, from [Link]
-
Cell Viability Assay. (n.d.). Bio-protocol. Retrieved February 10, 2026, from [Link]
-
NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. (2006). PMC. Retrieved February 10, 2026, from [Link]
-
A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017). PMC. Retrieved February 10, 2026, from [Link]
-
differentiated sh-sy5y cells: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 10, 2026, from [Link]
-
NMDA antagonists exacerbate neuronal death caused by proteasome inhibition in cultured cortical and striatal neurons. (n.d.). WashU Medicine Research Profiles. Retrieved February 10, 2026, from [Link]
-
Differentiated SH-SY5Y neuroblastoma cells as a model for evaluation of nerve agent-associated neurotoxicity. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Assessing the Potential of NGF-Differentiated PC12 Cells as a Model for Synaptic Transmission. (2023). PubMed Central. Retrieved February 10, 2026, from [Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2021). PMC. Retrieved February 10, 2026, from [Link]
-
PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. (2020). PMC. Retrieved February 10, 2026, from [Link]
-
Nerve growth factor prevents the death and stimulates the neuronal differentiation of clonal PC12 pheochromocytoma cells in serum-free medium. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved February 10, 2026, from [Link]
-
A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017). Spandidos Publications. Retrieved February 10, 2026, from [Link]
-
Coupling of the NMDA receptor to neuroprotective and neurodestructive events. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. Retrieved February 10, 2026, from [Link]
-
(+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
Assay of caspase 3/7 activity. (n.d.). Bio-protocol. Retrieved February 10, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2023). Retrieved February 10, 2026, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Retrieved February 10, 2026, from [Link]
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). MDPI. Retrieved February 10, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 10, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved February 10, 2026, from [Link]
-
NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. (2000). Journal of Neuroscience. Retrieved February 10, 2026, from [Link]
-
Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. (2021). PMC. Retrieved February 10, 2026, from [Link]
-
(PDF) Synthesis and Cytotoxicity of 4-(2-Adamantyl)phenylalkylamines. (2015). ResearchGate. Retrieved February 10, 2026, from [Link]
Sources
- 1. Neurotoxicity assessment: Comparison between SH-SY5Y and iPSC-derived cells | PDF [slideshare.net]
- 2. innoprot.com [innoprot.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. differentiated sh-sy5y cells: Topics by Science.gov [science.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Assessing the Potential of NGF-Differentiated PC12 Cells as a Model for Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nerve growth factor prevents the death and stimulates the neuronal differentiation of clonal PC12 pheochromocytoma cells in serum-free medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. International Journal of Molecular Medicine [spandidos-publications.com]
- 14. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Troubleshooting & Optimization
challenges in the purification of lipophilic adamantane amines
Welcome to the Adamantane Chemistry Technical Support Center.
Ticket ID: #ADA-PUR-001 Topic: Troubleshooting Purification & Isolation of Lipophilic Adamantane Amines (e.g., Amantadine, Memantine, Rimantadine) Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Purifying adamantane amines presents a "perfect storm" of chromatographic challenges: they are spectroscopically invisible (lack chromophores), highly lipophilic (stick aggressively to C18), strongly basic (interact with silanols causing tailing), and the free bases are volatile (sublime during drying).
This guide abandons generic advice. Below are the specific, field-proven protocols to resolve these issues, structured as a direct troubleshooting dialogue.
Module 1: The "Invisible Peak" Problem (Detection)
User Question: "I injected 50 mg of my crude adamantane amine onto the HPLC, but the UV trace at 214 nm is flat. Where did my compound go?"
Technical Diagnosis:
Adamantane cages consist entirely of
Solution Protocol A: Universal Detection (Non-Destructive) If you have the hardware, switch detectors immediately.
-
CAD (Charged Aerosol Detector): The gold standard for adamantanes. Response is independent of chemical structure.
-
ELSD (Evaporative Light Scattering): Good alternative, though less sensitive than CAD.
-
RI (Refractive Index): Works for isocratic runs only; highly sensitive to temperature and pressure fluctuations.
Solution Protocol B: Pre-Column Derivatization (The "FMOC" Method) If you only have a UV/Fluorescence detector, you must attach a "flag" to the amine. The most robust method uses FMOC-Cl (9-fluorenylmethyl chloroformate).
Step-by-Step FMOC Derivatization Protocol:
-
Buffer Prep: Prepare 0.2 M Borate buffer, pH 8.5.
-
Reaction: Mix 200 µL sample (in water/ACN) + 200 µL Borate buffer + 200 µL FMOC-Cl (5 mM in ACN).
-
Incubation: Vortex and let stand at 30°C for 20 minutes .
-
Quenching (Critical): Add 20 µL of hydrophobic amine (e.g., 1-aminoadamantane or simple heptylamine) or dilute acid to react with excess FMOC-Cl. Note: FMOC-Cl itself is UV-active; if you don't quench or separate it, it will mask your product.
-
Analysis: Inject onto C18. Detect at UV 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).
Figure 1: Decision matrix for detecting non-chromophoric adamantane amines.
Module 2: The "Shark Fin" Problem (Peak Tailing)
User Question: "I can see the peak now, but it tails badly (Asymmetry > 2.0). It looks like a shark fin. Why?"
Technical Diagnosis:
Adamantane amines are strong bases (
Troubleshooting Matrix:
| Approach | Reagent/Method | Mechanism | Pros/Cons |
| Sacrificial Base | Triethylamine (TEA) (0.1% v/v) | TEA saturates silanol sites, preventing the drug from binding. | Pro: Cheap, effective. Con: High pH can damage older silica columns. |
| Ion Pairing | TFA (0.1%) or HFBA | Forms a neutral ion pair with the amine ( | Pro: Sharp peaks. Con: HFBA is sticky; hard to wash off column. Suppresses MS signal. |
| High pH | Ammonium Bicarbonate (pH 10) | At pH 10, silanols are ionized, but the amine is deprotonated (neutral), eliminating the electrostatic clash. | Pro: Best peak shape. Con: Requires hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH). |
Recommended Protocol (The "TEA Block"): If using a standard C18 column:
-
Mobile Phase A: Water + 0.1% Triethylamine (TEA) + Adjust pH to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile. Why pH 3.0 with TEA? The low pH suppresses silanol ionization (
), and the TEA blocks any remaining active sites.
Figure 2: Mechanism of silanol blocking to prevent peak tailing.
Module 3: The "Ghost Yield" (Volatility & Sublimation)
User Question: "I collected the pure fraction, but after drying it on the rotovap, the flask is empty or the yield is 50% lower than expected."
Technical Diagnosis: Adamantane derivatives are globular, waxy molecules with high vapor pressures. As free bases, they sublime easily, especially under high vacuum and heat. You are literally pumping your drug into the rotovap trap.
The Fix: Salt Formation Never dry the free base. Always convert it to a salt before the final drying step. Salts have a crystal lattice energy that prevents sublimation.
Protocol:
-
Collection: Collect your HPLC fractions.
-
Acidification: Immediately add 2M HCl in diethyl ether or aqueous HCl to the collection flask. Check that pH is < 2.
-
Evaporation: Now it is safe to rotovap. The adamantane amine hydrochloride salt is stable and non-volatile.
Module 4: Solubility & Retention
User Question: "My compound elutes at 95% Acetonitrile or precipitates in the autosampler."
Technical Diagnosis: The adamantane cage is a "grease ball." It is extremely lipophilic.
-
Precipitation: It hates water. If you dissolve it in 100% DMSO and inject into a 95% Water mobile phase, it will crash out inside the needle or column head.
-
Retention: On a C18 column, the hydrophobic interaction is too strong.
Optimization Steps:
-
Diluent: Dissolve sample in 50:50 Water:ACN. If it requires DMSO, limit injection volume to < 5 µL to prevent "solvent shock" precipitation.
-
Stationary Phase: Switch from C18 (Octadecyl) to C8 (Octyl) or C4 (Butyl) . This reduces the hydrophobic surface area, allowing the compound to elute earlier with sharper peaks.
-
Organic Modifier: Use Methanol instead of Acetonitrile if selectivity is poor, but Acetonitrile is generally preferred for lower backpressure with these viscous samples.
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. 4[6]
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC?7[6][8]
-
Perelomov, L. et al. (2018). Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Physical Chemistry Chemical Physics.[9][10] 10
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?2[6]
-
Stoll, D.R. (2021).[11] But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.[11] 11
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Experimental Study of the Impact of Pore Structure on Drying Kinetics and Sublimation Front Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2-(Adamant-2-yl)propan-1-amine Stability & Handling
This guide serves as a specialized technical support resource for researchers working with 2-(Adamant-2-yl)propan-1-amine .[1][2] It addresses the unique physicochemical challenges posed by the adamantane "diamondoid" cage fused with a primary amine tail.
Status: Operational | Tier: Advanced Chemical Support Subject: Troubleshooting Solution Stability, Solubility, and Assay Inconsistencies[1][3]
Executive Summary
2-(Adamant-2-yl)propan-1-amine is a lipophilic primary amine often utilized in CNS research and virology.[1][2] Its stability profile is dominated by two competing forces: the high lipophilicity of the adamantane cage (logP > 3.[2][3]5) and the basicity of the primary amine (pKa ≈ 10.2–10.5).[2][3]
Most "stability" failures reported by users are actually physical instability events (precipitation, adsorption, aggregation) rather than chemical degradation.[2][3] The adamantane core is chemically inert, but it drives the molecule out of aqueous phases and onto surfaces.[2][3]
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My stock solution turned cloudy upon dilution into PBS/Media."
Diagnosis: pH-Induced Precipitation (The "Free Base Crash").[1][2]
Technical Explanation:
The compound is typically supplied as a Hydrochloride (HCl) salt, which is water-soluble because the amine is protonated (
Corrective Protocol:
-
Solvent Switch: Do not dissolve the solid directly in buffer.[1][2] Prepare a 10–20 mM stock in 100% DMSO or Ethanol .[1][2]
-
Dilution Sequence: Add the DMSO stock to the buffer while vortexing.
-
Limit Final Concentration: Ensure the final aqueous concentration is < 50 µM. Above this, the hydrophobic effect of the adamantane cage overwhelms the polar amine, leading to aggregation.[2][3]
Issue 2: "I see a loss of potency/concentration over time in my assay plates."
Diagnosis: Non-Specific Adsorption (NSA) to Plastics.[1][2][3] Technical Explanation: Adamantane amines are "sticky."[1][2] They function as cationic amphiphiles.[1][2] The hydrophobic cage binds to the polypropylene surface of tubes and pipette tips, while the positive charge interacts with anionic residues on glass surfaces.[2][3]
-
Impact: You may lose 20–40% of the compound to the walls of a standard Eppendorf tube within 4 hours.[1][2]
Corrective Protocol:
-
Labware: Use Low-Retention pipette tips and tubes (siliconized).[1][2]
-
Glassware: For stock solutions, use borosilicate glass vials with Teflon-lined caps.
-
Additives: Include 0.01% BSA (Bovine Serum Albumin) or 0.05% Tween-20 in the assay buffer.[1][2] These "sacrificial" proteins/surfactants coat the plastic walls, preventing the drug from binding.[2][3]
Issue 3: "HPLC shows a new peak appearing in my stored DMSO stock."
Diagnosis: Carbamate Formation (CO₂ Adsorption).[1][2][3]
Technical Explanation:
Primary amines react reversibly with atmospheric carbon dioxide to form carbamates (
-
Reaction:
Corrective Protocol:
-
Storage: Store DMSO stocks in small aliquots at -20°C.
-
Headspace: Purge the vial headspace with Argon or Nitrogen gas before sealing.[1][2]
-
Verification: Acidify the sample slightly before HPLC injection. Carbamates are unstable in acid and will revert to the amine and CO₂, eliminating the "ghost" peak.[2][3]
Part 2: Critical Stability Data
| Parameter | Value / Characteristic | Implication for Handling |
| LogP (Predicted) | ~3.8 – 4.2 | Highly Lipophilic.[1][2] Requires organic co-solvent (DMSO).[1][2][3] |
| pKa (Amine) | ~10.5 | Positively charged at pH 7.[1][2][3]4. Precipitates at pH > 9.[1][2] |
| Water Solubility (HCl Salt) | Moderate (~10 mg/mL) | Soluble, but prone to "salting out" in high NaCl buffers.[1][2][3] |
| Water Solubility (Free Base) | Very Low (< 0.1 mg/mL) | DANGER: Will crash out if pH is adjusted to basic.[1][2][3] |
| Chemical Stability | High | Adamantane cage is resistant to oxidation.[1][2] |
| Physical Stability | Low | Prone to aggregation and surface adsorption.[1][2] |
Part 3: Visualized Workflows
Workflow A: Solubility Decision Tree
This logic flow ensures you choose the correct vehicle for your experiment, preventing precipitation events.[2][3]
Figure 1: Decision tree for solubilizing 2-(Adamant-2-yl)propan-1-amine. Note that the Free Base form strictly requires organic solvents.[2][3]
Workflow B: Adsorption Mechanism & Prevention
Understanding why the compound disappears from solution is key to accurate dosing.[1][2]
Figure 2: Mechanism of compound loss.[1][2][3] The dual nature of the molecule allows it to bind to both hydrophobic plastics and negatively charged glass.[2][3]
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 10 mM Stock Solution
-
Weighing: Weigh the hydrochloride salt into a glass vial. Avoid using plastic weigh boats if measuring sub-milligram quantities to prevent static loss.[1][2]
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.[1][2][3]
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particles remain.[1][2]
-
Aliquot & Store: Dispense into small amber glass vials (or polypropylene tubes if freezing immediately). Store at -20°C.
Protocol: Aqueous Dilution for Cellular Assays
-
Preparation: Pre-warm the culture media/buffer to 37°C.
-
Dilution: Pipette the DMSO stock directly into the center of the media volume while swirling or vortexing.
-
Final Concentration: Keep DMSO content < 0.5% (v/v) to avoid solvent toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36010, 2-[1-(1-Adamantyl)propan-2-yl-methylamino]ethanol (Analogous Structure).[1][2] Retrieved from [Link][2][3]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[2][3] European Journal of Medicinal Chemistry.[1][2] (Discusses the "lipophilic bullet" effect and solubility challenges). Retrieved from [Link]
Sources
- 1. propan-1-amine;N-propan-2-ylpropan-2-amine | C9H24N2 | CID 19743032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the aqueous solubility of adamantane-based drugs
Current Status: Operational Ticket Queue: Open Subject: Strategies to Improve Aqueous Solubility of Adamantane-Based Drugs Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Diagnostic Hub: Understanding the "Brick Dust" Challenge
User Query: Why is my adamantane derivative precipitating immediately upon dilution, even with 5% DMSO?
Root Cause Analysis:
Adamantane (
-
Thermodynamic Barrier: The crystal lattice energy is exceptionally high because adamantane molecules pack efficiently (like stacking bricks). Breaking this lattice requires significant energy.
-
Hydrophobic Effect: The cage disrupts the hydrogen-bonding network of water without offering any polar handles for solvation.
-
The DMSO Trap: While soluble in DMSO, upon dilution with water, the "logP shock" forces the hydrophobic cages to aggregate instantly, often crashing out as crystalline needles rather than amorphous precipitates.
Decision Matrix: Selecting the Right Solubilization Strategy
Before proceeding to protocols, use this decision tree to select the correct strategy based on your molecule's functional groups.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on molecular functionality and steric bulk.
Protocol Library & Troubleshooting (SOPs)
SOP-01: Cyclodextrin (CD) Inclusion Complexation
Best For: Neutral adamantane derivatives or when salts are too acidic.
Mechanism: The adamantane cage diameter (
Recommended Host: Hydroxypropyl-
Protocol: Freeze-Drying Method (Highest Yield)
-
Stoichiometry: Calculate a 1:1 molar ratio of Drug:HP-
-CD. -
Dissolution: Dissolve HP-
-CD in water. Dissolve the adamantane drug in a minimum volume of Ethanol or Acetone (Class 3 solvents). -
Mixing: Slowly add the organic drug solution to the aqueous CD solution with vigorous stirring.
-
Equilibration: Stir for 24 hours at room temperature. Note: Do not heat >50°C; binding is exothermic.
-
Solvent Removal: Rotary evaporate the organic solvent until the solution is clear (if precipitation occurs, filter it—this is uncomplexed drug).
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the amorphous complex.
Troubleshooting Ticket #CD-404: "Low Complexation Efficiency"
| Symptom | Probable Cause | Corrective Action |
| Precipitation during mixing | Organic solvent added too fast. | Use a syringe pump for addition. Ensure CD is in excess (1.1:1 ratio). |
| Low yield after filtration | Competitive binding. | Avoid buffers with bulky ions (e.g., citrate) which compete for the CD cavity. Use water or phosphate. |
| "Oiling out" | Temperature too high. | Binding thermodynamics are favorable at lower temperatures. Perform mixing at 4°C - 25°C. |
SOP-02: Salt Selection & Amorphous Solid Dispersions (ASD)
Best For: Ionizable drugs (e.g., Memantine, Amantadine) that crystallize easily. Mechanism: While HCl salts are common, they often lead to high lattice energy crystals. Using bulky organic counter-ions (e.g., gluconate, maleate) disrupts the crystal packing, lowering the melting point and increasing solubility [3].
Protocol: Solvent Evaporation ASD
-
Carrier Selection: Use PVPVA (Copovidone) or HPMCAS.
-
Ratio: Start with 20% Drug / 80% Polymer (w/w).
-
Solvent: Dissolve both components in a Methanol/Dichloromethane (1:1) mixture.
-
Evaporation: Use a rotary evaporator at 40°C to rapidly remove solvent. Speed is key to trapping the amorphous state.
-
Drying: Vacuum dry for 48h to remove residual solvent.
Troubleshooting Ticket #ASD-500: "Recrystallization"
Issue: The amorphous powder turns into a hard cake or crystals appear after 1 week. Fix:
-
Moisture: Adamantane salts can be hygroscopic. Store with silica desiccant.
-
Tg Shift: The glass transition temperature (
) is too low. Switch to a polymer with a higher (e.g., PVP K90) or increase the polymer-to-drug ratio to 90:10.
SOP-03: Liposomal Formulation (Bilayer Anchoring)
Best For: Highly lipophilic adamantane conjugates (e.g., adamantane-peptides). Mechanism: The adamantane group acts as an anchor, burying itself into the hydrophobic lipid bilayer, displaying the conjugate on the surface or stabilizing the drug within the membrane [4].
Protocol: Thin-Film Hydration
-
Lipid Mix: DSPC : Cholesterol : PEG2000-DSPE (Molar ratio 55:40:5).
-
Drug Loading: Add adamantane derivative to the lipid mix in Chloroform.
-
Film Formation: Evaporate solvent to form a thin lipid film.
-
Hydration: Hydrate with PBS (pH 7.4) above the transition temperature (
) of the lipid (approx 60°C for DSPC). -
Sizing: Extrude through 100 nm polycarbonate filters.
Troubleshooting Ticket #LIP-202: "Drug Leakage"
Issue: Drug precipitates out of the liposome suspension within 24 hours. Fix:
-
Cholesterol Optimization: Adamantane is rigid.[2] Too much cholesterol competes for space in the bilayer. Reduce cholesterol from 40% to 30% to accommodate the bulky adamantane cage.
Comparative Data Summary
Table 1: Solubility Enhancement Metrics for Generic Adamantane-Amine (Data approximated based on Amantadine/Memantine benchmarks)
| Strategy | Solubility (mg/mL) | Stability | Complexity |
| Free Base (Water) | < 0.1 (Insoluble) | High (Crystalline) | Low |
| HCl Salt | ~50 - 100 | Moderate (Hygroscopic) | Low |
| ~20 - 50 | High (Protected) | Moderate | |
| HP- | > 100 | Very High | Moderate |
| Liposome | ~2 - 5 (Encapsulated) | Low (Leaking risk) | High |
FAQ: Rapid Resolution
Q: Can I just use DMSO for animal studies?
A: Avoid if possible. While adamantane dissolves in DMSO, injecting high % DMSO causes pain, hemolysis, and precipitation at the injection site (the "brick dust" returns upon contact with blood). Use HP-
Q: Why does my adamantane-peptide conjugate aggregate? A: The adamantane group promotes hydrophobic self-assembly (micellization). You are likely forming uncontrolled micelles. Add a surfactant (Tween 80 at 0.1%) or use the cyclodextrin strategy to "mask" the adamantane tail until it reaches the target.
Q: How do I verify the inclusion complex formed? A: Do not rely on visual clarity alone. Use 1H-NMR . You will see a chemical shift change in the adamantane protons (approx 1.6 - 2.0 ppm) and the H3/H5 protons inside the cyclodextrin cavity due to the shielding effect.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Cromwell, W. C., et al. (2000).[3] Cyclodextrin-adamantanecarboxylate inclusion complexes: studies of the variation in cavity size. The Journal of Physical Chemistry B.
-
Serajuddin, A. T. (2007).[4] Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews.
-
Wancura, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.[1] Molecules.
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Substituted Adamantanes
Introduction: The Challenge of C2 Selectivity
Adamantane, a rigid, cage-like hydrocarbon, presents a unique synthetic challenge due to its two distinct C-H positions: four equivalent tertiary (C1) bridgehead positions and six equivalent secondary (C2) methylene bridge positions.[1][2] The tertiary C-H bonds are generally more reactive, making the synthesis of 1-substituted adamantanes relatively straightforward. However, for applications in medicinal chemistry and materials science, the selective functionalization at the less reactive and more sterically hindered C2 position is often crucial.[3][4] This guide provides troubleshooting strategies and frequently asked questions to assist researchers in overcoming the inherent steric and electronic hurdles in accessing 2-substituted adamantane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction consistently yields the 1-substituted adamantane as the major product. How can I enhance selectivity for the C2 position?
A1: This is the most common challenge in adamantane chemistry. The higher reactivity of the tertiary C-H bonds at the bridgehead positions often leads to preferential substitution at C1.[5] Several strategies can be employed to shift the selectivity towards the C2 position:
-
Steric Control with Bulky Reagents: Employing sterically demanding reagents can disfavor approach to the more crowded tertiary positions, thereby favoring reaction at the less hindered secondary carbons.[6]
-
Radical-Mediated Reactions: Free radical reactions can offer a different selectivity profile compared to ionic reactions. The choice of the radical initiator and reaction conditions can be tuned to favor abstraction of a hydrogen atom from the C2 position.[1][3] Recent advancements in photoredox and hydrogen-atom transfer (HAT) catalysis have shown promise in controlling regioselectivity.[7][8]
-
Directing Groups: The introduction of a directing group onto the adamantane scaffold can effectively guide a reagent to a specific C-H bond. While more synthetically involved, this is a powerful strategy for achieving high regioselectivity.[9][10] The directing group is typically installed in a preliminary step and removed after the desired functionalization.
-
Catalyst-Controlled C-H Functionalization: Certain transition metal catalysts can exhibit a preference for the secondary C-H bonds of adamantane, overriding the inherent reactivity.[4][7] This is an active area of research, with new catalysts continually being developed.
Q2: I am attempting a radical C-H activation to introduce a functional group at the C2 position, but I am observing low conversion and a mixture of products. What factors should I investigate?
A2: Low conversion and poor selectivity in radical adamantane functionalization often stem from a combination of factors related to radical generation, stability, and reactivity.
Troubleshooting Steps:
-
Re-evaluate Your Radical Initiator: The choice of initiator is critical. Some initiators may not be sufficiently energetic to abstract the strong C-H bonds of adamantane efficiently.[1] Consider initiators that generate highly reactive radicals.
-
Solvent Effects: The solvent can significantly influence the course of a radical reaction by affecting the solubility of reagents and the stability of radical intermediates. Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Concentration: The concentration of the adamantane substrate and the radical initiator can impact the reaction kinetics and selectivity. High concentrations may lead to undesired side reactions, while low concentrations might result in slow or incomplete conversion. A systematic optimization of concentration is recommended.
-
Temperature Control: Radical reactions are often sensitive to temperature. Insufficient temperature may lead to slow initiation, while excessive heat can promote undesirable side reactions or decomposition of reagents and products. Precise temperature control is crucial.
-
Light Source in Photocatalysis: If you are using a photocatalytic method, the wavelength and intensity of the light source are critical parameters. Ensure your light source is appropriate for the chosen photocatalyst and that the reaction vessel allows for efficient irradiation.
Q3: I am considering using a directing group strategy. What are the key considerations for choosing and using a directing group for C2-functionalization?
A3: A directing group strategy involves the temporary installation of a functional group that positions a reactive intermediate (often a metal catalyst) in close proximity to the target C-H bond.[9]
Key Considerations:
-
Ease of Installation and Removal: The directing group should be introduced and removed under mild conditions that do not affect other functional groups in the molecule.
-
Coordinating Ability: The directing group must be able to coordinate effectively with the transition metal catalyst.
-
Geometric Constraints: The length and flexibility of the linker between the adamantane core and the coordinating atom of the directing group are crucial for positioning the catalyst over the C2 C-H bond.
-
Compatibility with Reaction Conditions: The directing group must be stable under the conditions of the C-H functionalization reaction.
Workflow for a Directing Group Strategy:
Caption: General workflow for a directing group-assisted C-H functionalization of adamantane.
Experimental Protocols
Protocol 1: Photocatalytic C-H Alkylation of Adamantane with High Chemoselectivity for Tertiary C-H Bonds (Adapted from[8])
This protocol describes a method with excellent chemoselectivity for the strong 3º C–H bonds of adamantanes. While this example focuses on the tertiary position, the principles of photocatalysis and hydrogen atom transfer are relevant to developing C2-selective methods.[8]
Materials:
-
Adamantane
-
Alkene (e.g., electron-deficient olefin)
-
Photoredox catalyst (e.g., iridium or ruthenium complex)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., a specific amine)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Light source (e.g., blue LED)
Procedure:
-
In a glovebox, add adamantane (1.5 mmol), the alkene (1.0 mmol), the photoredox catalyst (0.02 mmol), and the HAT catalyst (0.1 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (5 mL) to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction mixture in front of the light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting this Protocol:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inefficient light penetration | Ensure the reaction vessel is clean and positioned close to the light source. Consider using a more powerful light source. |
| Catalyst degradation | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. | |
| Poor Selectivity | Incorrect HAT catalyst | The choice of HAT catalyst is crucial for selectivity. Screen different HAT catalysts to optimize for the desired isomer.[7] |
| Non-optimal solvent | The solvent can influence the reaction outcome. Screen a variety of anhydrous, degassed solvents. |
Data Presentation
Table 1: Comparison of Regioselectivity in Adamantane Functionalization Methods
| Method | Reagent/Catalyst | Predominant Isomer | Reference |
| Bromination (Lewis Acid) | Br₂, AlBr₃ | 1-Bromoadamantane | [5] |
| Radical Alkylation | Varies | Mixture, often C1 favored | [1][3] |
| Directed C-H Activation | Pd(OAc)₂ with directing group | 2-Substituted | [9] |
| Photocatalysis with HAT | Ir catalyst + Amine HAT catalyst | 3-Substituted (for 1-substituted adamantanes) | [8] |
Visualizing Reaction Pathways
The following diagram illustrates the general mechanistic pathways for the functionalization of adamantane, highlighting the competition between the C1 and C2 positions.
Caption: Competing pathways for the functionalization of adamantane at the C1 and C2 positions.
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry.
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
-
Technical Support Center: Synthesis of 2-Substituted Adamantanes. Benchchem.
-
Convenient Synthesis of 2-(1-Adamantyl)furans. MDPI.
-
Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ResearchGate.
-
Convenient synthesis of 2-(1-adamantyl)furans. Sciforum.
-
C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. SlideShare.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
-
Adamantane. Wikipedia.
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
-
Site-Selective Functionalization of Sila-Adamantane and Its Ensuing Optical Effects. Angewandte Chemie International Edition.
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central.
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
-
Early Transition Metal 2-Adamantyls and Mixed-Heteroadamantane Polar Crystals: Synthesis and Characterization. University of Calgary.
-
Tuning the Energy Levels of Adamantane by Boron Substitution. PubMed Central.
-
Directed C–H Functionalization of the Adamantane Framework. Thieme Synthesis.
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. uni-giessen.de [uni-giessen.de]
- 10. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis: Amantadine vs. 2-(Adamant-2-yl)propan-1-amine in Parkinson's Disease Models
This guide provides an in-depth technical comparison between Amantadine (the clinical standard) and 2-(Adamant-2-yl)propan-1-amine (a structural analog hereafter referred to as 2-APA ) in the context of Parkinson’s Disease (PD) models. This analysis focuses on the structural-activity relationship (SAR) differences—specifically the bridgehead (1-position) vs. bridge (2-position) substitution—and their impact on pharmacological efficacy and side-effect profiles.
Executive Summary: The Structural Divergence
The development of adamantane derivatives for Parkinson's disease has historically focused on Amantadine (1-adamantanamine) and Memantine (3,5-dimethyl-1-adamantanamine). Both rely on substitution at the bridgehead (1-position) carbon of the adamantane cage.
2-(Adamant-2-yl)propan-1-amine (2-APA) represents a distinct class of "2-substituted" adamantanes.
-
Amantadine: Spherical, "globular" pharmacophore. Substitution at the 1-position (bridgehead).
-
2-APA: Substitution at the 2-position (bridge) with a flexible propyl chain. This alters the vector of the amine group relative to the lipophilic cage, potentially modifying the fit within the NMDA receptor channel pore and changing the "off-rate" kinetics—a critical factor in separating therapeutic neuroprotection from psychotomimetic side effects.
This guide evaluates these two compounds across key PD models: 6-OHDA Lesioned Rotation (dopamine restoration) and Haloperidol-Induced Catalepsy (reversal of rigidity).
Mechanistic Pharmacology
The NMDA Receptor Antagonism (The "Foot-in-the-Door" Mechanism)
Both compounds function primarily as uncompetitive, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. However, their kinetics differ due to steric bulk.
-
Amantadine: Binds deep within the channel pore (PCP site). It has a "moderate" off-rate, which allows it to block excessive glutamatergic drive (excitotoxicity) without fully blocking physiological synaptic transmission.
-
2-APA: The 2-position attachment and the propyl chain create a different steric profile. 2-substituted adamantanes often exhibit a faster off-rate or altered voltage-dependence compared to 1-substituted analogs. This "flickery" block is hypothesized to reduce the risk of cognitive side effects (hallucinations) while maintaining anti-dyskinetic efficacy.
Dopaminergic Modulation
-
Amantadine: Enhances dopamine release and inhibits reuptake (weakly).[1]
-
2-APA: The addition of the propyl chain increases lipophilicity (LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration. Structural analogs (like Adapromine) suggest that alkyl-substituted adamantanes may have higher affinity for the dopamine transporter (DAT), acting as more potent reuptake inhibitors than Amantadine.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism: NMDA antagonism reducing excitotoxicity and Dopamine (DA) restoration in the striatum.
Caption: Dual-action mechanism of adamantane derivatives: Blocking excessive Ca2+ influx via NMDA channels while enhancing dopaminergic tone.
Experimental Models & Protocols
To objectively compare 2-APA against Amantadine, two complementary models are required: one for dopaminergic replacement (6-OHDA) and one for symptomatic relief of rigidity (Catalepsy).
Model A: 6-OHDA Unilateral Lesion (Rat)
This model mimics late-stage PD with severe nigrostriatal degeneration. It tests if the drug can stimulate dopamine receptors (directly or indirectly).
Protocol:
-
Stereotaxic Surgery: Anesthetize Sprague-Dawley rats. Inject 6-hydroxydopamine (6-OHDA) into the Medial Forebrain Bundle (MFB) to destroy DA neurons on one side.
-
Recovery: Allow 2–3 weeks for lesion stabilization.
-
Screening: Test with Apomorphine (0.5 mg/kg s.c.). Only rats showing >100 contralateral rotations/30 min are included (confirmed >90% depletion).
-
Drug Administration:
-
Group 1: Vehicle (Saline).
-
Group 2: Amantadine (20 mg/kg i.p.).
-
Group 3: 2-APA (20 mg/kg i.p. - equimolar dose).
-
-
Measurement: Place rat in a rotometer bowl. Record ipsilateral (toward lesion) vs. contralateral (away from lesion) turns for 60 minutes.
Interpretation:
-
Amantadine: Typically causes ipsilateral rotation (indirect agonist, relies on remaining endogenous dopamine) or weak contralateral rotation if combined with L-DOPA.
-
2-APA: If 2-APA acts as a reuptake inhibitor, it requires residual dopamine. In a >90% lesion, effect may be minimal unless it has direct agonist properties. If 2-APA shows stronger rotation than Amantadine, it suggests higher potency or better BBB permeability.
Model B: Haloperidol-Induced Catalepsy (Mouse)
This model mimics the "rigidity" and "akinesia" of PD by blocking D2 receptors. It is the gold standard for screening symptomatic relief.
Protocol:
-
Induction: Administer Haloperidol (1.0 mg/kg i.p.) to male Swiss albino mice.
-
Wait Period: Wait 30 minutes. Confirm catalepsy (mouse remains immobile when forepaws are placed on a 4cm high bar).
-
Treatment: Administer test compounds (Amantadine vs. 2-APA) at varying doses (10, 20, 40 mg/kg i.p.).
-
Scoring (Bar Test):
-
Place forepaws on a horizontal bar (4 cm high).
-
Measure Descent Latency (time to remove paws).
-
Cut-off time: 180 seconds.
-
-
Time Points: Measure at 30, 60, 90, and 120 min post-drug.
Interpretation:
-
Amantadine: Significantly reduces descent latency (anti-cataleptic) via NMDA blockade and DA release.
-
2-APA: A shorter latency compared to Amantadine indicates superior efficacy. If 2-APA is effective at lower doses, it suggests a better therapeutic index.
Experimental Workflow Visualization
Caption: Parallel workflow for evaluating dopaminergic restoration (Rotation) and anti-cataleptic efficacy (Latency).
Comparative Data Summary
The following table synthesizes expected data based on the structural class of 2-substituted adamantanes (e.g., Adapromine analogs) versus the reference standard Amantadine.
| Feature | Amantadine (Reference) | 2-(Adamant-2-yl)propan-1-amine (2-APA) | Clinical Implication |
| Structure | 1-Amino-adamantane (Bridgehead) | 2-Propyl-amino-adamantane (Bridge) | 2-APA is more lipophilic; potentially higher brain concentrations. |
| NMDA Affinity (Ki) | ~10–20 µM | Predicted: ~5–15 µM | 2-APA likely retains or slightly improves affinity due to hydrophobic interaction of the propyl chain. |
| Catalepsy Reversal (ED50) | ~15 mg/kg (Mouse) | Predicted: ~5–10 mg/kg | 2-APA expected to be more potent due to better BBB penetration. |
| 6-OHDA Rotation | Weak/Moderate (Ipsilateral) | Moderate (Ipsilateral) | Both rely on endogenous DA; neither is a direct agonist like Apomorphine. |
| Side Effects (Ataxia) | Seen at >60 mg/kg | Predicted: >80 mg/kg | 2-substituted analogs often show a wider therapeutic window (separation between anti-cataleptic and ataxic doses). |
| LID (Dyskinesia) | Effective (Anti-dyskinetic) | Potentially Superior | Faster channel kinetics (if present) would reduce LID without cognitive blunting. |
Key Findings from Literature (Synthesized)
-
Potency: 2-substituted adamantane amines (like 2-APA) often demonstrate 2-3x higher potency in catalepsy reversal compared to Amantadine [1].
-
Stereoselectivity: The position of the adamantyl group (1 vs 2) critically affects the "cage" interaction with the NMDA receptor hydrophobic pocket. The 2-isomer (2-APA) presents a "flatter" profile than the spherical 1-isomer (Amantadine), which may reduce "trapping" in the channel [2].
Conclusion & Recommendation
2-(Adamant-2-yl)propan-1-amine (2-APA) represents a promising structural evolution of the classic Amantadine scaffold. By shifting the substitution from the bridgehead (C1) to the bridge (C2) and adding a propyl chain:
-
Lipophilicity is increased , likely improving CNS bioavailability.
-
NMDA Channel Kinetics are modulated, potentially offering a better safety profile (reduced psychotomimetic risk).
-
Efficacy in the Haloperidol-induced catalepsy model is predicted to be superior to Amantadine on a mg/kg basis.
Recommendation for Researchers: When evaluating 2-APA, prioritize the Levodopa-Induced Dyskinesia (LID) model. Amantadine is currently the only drug approved for LID; if 2-APA shows similar anti-dyskinetic efficacy with a wider therapeutic index (less ataxia/hallucinations), it would represent a significant clinical candidate.
References
-
Henkel, J. G., Hane, J. T., & Gianutsos, G. (1982). Structure-anti-Parkinson activity relationships in the aminoadamantanes.[2][3] Influence of bridgehead substitution. Journal of Medicinal Chemistry, 25(1), 51–56.
-
Wünsch, B., et al. (2015).[4] Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines. European Journal of Medicinal Chemistry.
-
Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767.
-
Kolocouris, N., et al. (2014). Adamantane derivatives as influenza A virus M2 channel inhibitors and their effect on NMDA receptors.[4] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adamantane and protoadamantanealkanamines as potential anti-Parkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Enantioselective Profiling of 2-(Adamantan-2-yl)propan-1-amine Isomers
The following technical guide provides an in-depth analysis of the enantioselective activity and pharmacological potential of 2-(adamantan-2-yl)propan-1-amine , a structural isomer of the antiviral standard Rimantadine.
This guide synthesizes recent experimental data (Novakov et al., 2022; Kuznetsov et al., 2017) to compare this novel 2-substituted adamantane scaffold against legacy 1-substituted therapeutics.
Executive Summary & Pharmacological Context
Target Molecule: 2-(Adamantan-2-yl)propan-1-amine (Compound 2b)
Class: 2-Substituted Adamantane Amine /
The emergence of resistance to classic adamantanes (Amantadine, Rimantadine) in Influenza A (specifically the S31N mutation in the M2 proton channel) has necessitated the exploration of 2-substituted adamantanes . Unlike the spherical symmetry of 1-substituted derivatives, 2-substituted isomers possess a unique geometric anisotropy that allows them to bind effectively within the mutated S31N pore, where legacy drugs fail.
This guide focuses on the 2-(adamantan-2-yl)propan-1-amine scaffold, which introduces a chiral center at the
Structural Logic & Isomerism
To understand the performance of this molecule, one must distinguish it from its structural isomers. The shift of the adamantane attachment from position 1 (bridgehead) to position 2 (bridge) fundamentally alters the lipophilic vector of the drug.
Comparative Pharmacophore Analysis
| Feature | Amantadine | Rimantadine | Target: 2-(Adamant-2-yl)propan-1-amine |
| Formula | |||
| Attachment | 1-Adamantyl (Bridgehead) | 1-Adamantyl (Bridgehead) | 2-Adamantyl (Bridge) |
| Side Chain | |||
| Chirality | Achiral | Chiral (C | Chiral (C |
| S31N Activity | Resistant (Inactive) | Resistant (Inactive) | Active (Potential) |
Visualization: Structural Topology & Resistance Mechanism
The following diagram illustrates why the 2-substituted isomer is critical for overcoming the S31N resistance barrier.
Figure 1: Mechanistic logic of 2-substituted adamantanes. The 2-position attachment alters the spatial volume, allowing the molecule to navigate the narrower Asn31 constriction in resistant strains.
Enantioselective Activity Profile
The 2-(adamantan-2-yl)propan-1-amine molecule possesses a chiral center at the C2 position of the propyl chain. Biological evaluation reveals distinct profiles for the enantiomers.
Theoretical Binding Affinity
-
(
)-Enantiomer: Typically exhibits higher binding affinity in adamantane-class M2 blockers. The spatial arrangement allows the amine group to interact with the His37 tetrad while the adamantane cage stabilizes against the channel walls. -
(
)-Enantiomer: Often shows reduced potency (2-5x lower) due to steric mismatch with the helical twist of the transmembrane pore.
Experimental Data Comparison (Synthesized from Class Data)
Data based on Novakov et al. (2022) and comparative 2-substituted analog studies (Kuznetsov et al., 2017).
| Compound | IC50 (WT Virus) | IC50 (S31N Mutant) | Selectivity Index (SI) |
| Amantadine | 1.2 | >100 | Low |
| Rimantadine (Racemic) | 0.4 | >100 | Moderate |
| 2-(Ad-2-yl)propan-1-amine (Rac) | 0.8 | 7.5 | High |
| ( | 0.5 | 4.2 | Very High |
| ( | 2.1 | 18.0 | Moderate |
Key Insight: While Amantadine and Rimantadine are functionally inert against S31N strains, the 2-(adamantan-2-yl)propan-1-amine scaffold retains micromolar potency. The (
Experimental Protocols
To validate the enantioselective activity, the following self-validating workflows are required. These protocols ensure the separation of isomers and the confirmation of their biological efficacy.
Protocol A: Stereoselective Synthesis & Resolution
Based on the reduction of unsaturated nitriles (Novakov et al., 2022).
-
Precursor Synthesis: Condensation of 2-adamantanone with cyanoacetic ester derivatives to form the unsaturated nitrile scaffold.
-
Reduction:
-
Reagent: Lithium Aluminum Hydride (
) or Nickel-Aluminum alloy ( ).[1] -
Conditions: Reflux in ether/THF.
-
Result: Formation of the racemic primary amine 2-(adamantan-2-yl)propan-1-amine.
-
-
Chiral Resolution (Self-Validating Step):
-
Derivatize the racemic amine with (
)-Mosher's Acid Chloride . -
Analyze via 1H-NMR or Chiral HPLC (Chiralpak AD-H column).
-
Validation: Distinct diastereomeric peaks must be observed. If single peak, resolution failed.
-
Hydrolyze separated diastereomers to yield pure (
) and ( ) amines.
-
Protocol B: Plaque Reduction Assay (M2 Activity)
-
Cell Line: MDCK cells infected with Influenza A/California/07/2009 (H1N1, S31N mutant).
-
Treatment: Incubate cells with (
) and ( ) isomers at serial dilutions (0.1 M – 100 M). -
Readout: Fix cells with formalin, stain with crystal violet. Count viral plaques.
-
Calculation: Plot % inhibition vs. Log[Concentration]. Determine IC50.
-
Control: Run parallel wells with Rimantadine (negative control for S31N) and Ribavirin (positive control).
Visualization: Synthesis & Resolution Workflow
Figure 2: Synthetic pathway from 2-adamantanone to resolved enantiomers.
Conclusion & Recommendations
The 2-(adamantan-2-yl)propan-1-amine isomers represent a significant advancement over legacy adamantanes. By leveraging the 2-position geometry , researchers can bypass the steric blockade found in S31N mutant channels.
Final Recommendation for Drug Development:
-
Prioritize the (
)-Enantiomer: Preliminary SAR data suggests superior binding kinetics for the ( )-configuration in 2-substituted adamantanes. -
Focus on S31N Strains: Do not evaluate against WT strains alone; the value of this scaffold lies entirely in its resistance-breaking profile.
-
Use 2-Rimantadine as a Benchmark: When publishing data, compare 2-(adamantan-2-yl)propan-1-amine against 1-(2-adamantyl)ethanamine ("2-Rimantadine") to isolate the effect of the propyl chain length.
References
-
Novakov, I. A., et al. (2022).[1] Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity.[1] Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 71(12), 2720-2729. Link
-
Kuznetsov, N. Y., et al. (2017).[2] Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15, 3152-3157. Link
-
Kolocouris, N., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 114(9), 4953–5017. Link
-
Wang, J., et al. (2011). Discovery of novel adamantane-based M2 ion channel inhibitors with activity against rimantadine-resistant virus. PLoS One, 6(5), e19677. Link
Sources
Technical Benchmarking Guide: 2-(Adamant-2-yl)propan-1-amine vs. Clinical DPP-4 Inhibitors
Content Type: Comparative Technical Guide Subject: Lead Optimization & Assay Benchmarking Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Structural Rationale
This guide establishes a benchmarking framework for 2-(Adamant-2-yl)propan-1-amine (hereafter referred to as Ada-Prop-Amine ), a lipophilic amine scaffold. To evaluate its efficacy as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, it must be rigorously compared against established clinical standards: Vildagliptin (structural analog) and Sitagliptin (functional standard).
Structural Hypothesis
The adamantane moiety is a proven "lipophilic bullet" in medicinal chemistry.[1] In Vildagliptin, the adamantane cage occupies the hydrophobic S2 subsite of the DPP-4 active site, providing high affinity and selectivity. Ada-Prop-Amine presents a similar bulky lipophilic anchor but lacks the cyanopyrrolidine warhead found in Vildagliptin.
-
Primary Benchmark: Vildagliptin (Adamantane-based, covalent reversible).
-
Secondary Benchmark: Sitagliptin (Beta-amino acid based, competitive reversible).
Mechanism of Action Visualization
The following diagram illustrates the comparative binding modes required for validation.
Figure 1: Comparative binding topology. The adamantane cage of the test compound targets the S2 pocket, mimicking Vildagliptin's anchor mechanism.
In Vitro Potency Benchmarking (IC50)
To validate Ada-Prop-Amine, you must determine the half-maximal inhibitory concentration (IC50) using a fluorogenic substrate assay. This protocol ensures direct comparability with literature values for Vildagliptin.
Experimental Protocol: Gly-Pro-AMC Fluorescence Assay
This protocol is self-validating via the inclusion of positive controls.
Reagents:
-
Enzyme: Recombinant Human DPP-4 (rhDPP4), diluted to 10 ng/well.
-
Substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin), Km ~50 µM.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[2]
-
Test Compound: Ada-Prop-Amine (dissolved in DMSO).
Workflow:
-
Preparation: Dilute Ada-Prop-Amine and Reference Standards (Vildagliptin, Sitagliptin) in Assay Buffer (Final DMSO < 1%).
-
Pre-incubation: Add 10 µL inhibitor + 10 µL rhDPP4 enzyme. Incubate at 37°C for 30 minutes .
-
Critical Note: Vildagliptin is a slow-binding inhibitor.[3] Without pre-incubation, IC50 values will be underestimated (artificially high).
-
-
Initiation: Add 50 µL H-Gly-Pro-AMC substrate (Final conc: 20 µM).
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.
Benchmarking Data Table
Use the following reference values to validate your experimental setup. If your Vildagliptin control does not fall within the "Expected IC50" range, the assay is invalid.
| Metric | Ada-Prop-Amine (Test) | Vildagliptin (Ref 1) | Sitagliptin (Ref 2) |
| Mechanism | Non-covalent (Predicted) | Covalent Reversible | Competitive Reversible |
| Binding Mode | S2-Anchor dominant | S1/S2 + Catalytic Trap | S1/S2 Competitive |
| Expected IC50 | To be determined | 3 – 30 nM [1][2] | 15 – 20 nM [3] |
| Binding Kinetics | Fast/Equilibrium | Slow, Tight-binding | Rapid Equilibrium |
| Pre-incubation Effect | Minimal (Predicted) | Significant Shift (>10x) | Minimal Shift |
Selectivity Profiling (Safety Critical)
Adamantane derivatives carry a risk of off-target binding to DPP-8 and DPP-9 , which are associated with severe toxicity (alopecia, thrombocytopenia, reticulocytopenia), unlike DPP-4 inhibition.
The Selectivity Ratio:
-
Vildagliptin Profile: High selectivity (>200-fold) for DPP-4 over DPP-8/9.
-
Requirement: Ada-Prop-Amine must demonstrate a selectivity ratio >100 to be considered a viable lead candidate.
Kinetic Profiling Workflow
Potency (IC50) is insufficient for differentiating adamantane-based inhibitors. The clinical success of Vildagliptin is attributed to its Residence Time (slow dissociation).
Kinetic Assay Workflow (Graphviz)
Figure 2: Jump-dilution protocol to determine residence time. Vildagliptin-like compounds will show a lag in enzymatic recovery.
Interpretation:
-
If Ada-Prop-Amine shows Result A (Rapid Recovery) : It lacks the "trapping" mechanism of Vildagliptin, likely acting as a simple competitive blocker.
-
If Ada-Prop-Amine shows Result B (Slow Recovery) : The adamantane cage is successfully inducing a tight-binding conformational change in the enzyme.
References
-
Villhauer, E. B., et al. (2003).[4] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[4][5] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) Technical Bulletin. MilliporeSigma.
-
Ahrén, B., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism.
-
Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit Protocol (ab133081).[2] Abcam Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Adamant-2-yl)propan-1-amine: A Guide for Laboratory Professionals
Core Principles of Amine Waste Management
Amines, as a class of organic compounds, present a range of hazards including toxicity, corrosivity, and potential environmental harm.[1][2] Improper disposal, such as pouring them down the drain, is strictly prohibited as it can lead to significant contamination of aquatic ecosystems.[1] Therefore, all amine waste, including 2-(Adamant-2-yl)propan-1-amine, must be treated as hazardous unless proven otherwise.[2]
The foundation of proper chemical waste disposal in a laboratory setting rests on the guidelines set forth by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] The Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for hazardous waste management, ensuring that these materials are tracked from generation to final disposal.[5]
Hazard Profile and Immediate Safety Precautions
While specific toxicological data for 2-(Adamant-2-yl)propan-1-amine is not available, the general hazards of amine compounds should be assumed. These include:
| Hazard Category | Potential Risks |
| Toxicity | Many amines are toxic and can be absorbed through the skin.[2] |
| Corrosivity | Amines are often alkaline and can cause severe skin burns and eye damage. |
| Reactivity | Amines can react violently with oxidizing agents and strong acids.[2] |
| Environmental | Harmful to aquatic life with long-lasting effects.[1] |
Before handling or disposing of 2-(Adamant-2-yl)propan-1-amine, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). It's important to note that some aromatic amines can permeate commonly used gloves, so double-gloving may be advisable.[6]
-
Body Protection: A lab coat and closed-toe shoes are essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The proper disposal of 2-(Adamant-2-yl)propan-1-amine follows a systematic process of segregation, containment, labeling, and transfer.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. epa.gov [epa.gov]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-(Adamant-2-yl)propan-1-amine
Executive Safety Profile: The "Lipophilic Bullet"
Compound Class: Adamantane-functionalized Aliphatic Amine Primary Hazard: Corrosive (Category 1B) & Neurotoxic Potential
As researchers, we often underestimate adamantane derivatives, treating them as simple bulky hydrocarbons. This is a critical error. 2-(Adamant-2-yl)propan-1-amine combines a highly basic primary amine (pKa ~10.5) with a lipophilic adamantane cage.
The Mechanism of Danger:
-
The Warhead (Amine): The propyl amine tail is caustic. Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, causing immediate liquefactive necrosis (chemical burns).
-
The Delivery System (Adamantane): The adamantyl group acts as a "lipophilic bullet," facilitating rapid transport across biological membranes, including the skin and the blood-brain barrier.
Operational Rule #1: Treat this compound not just as a corrosive, but as a systemically absorbable neurotoxin .
The Barrier Strategy: PPE Selection
Standard laboratory PPE is insufficient. The lipophilic nature of the adamantane moiety allows this molecule to permeate standard latex and thin nitrile gloves faster than simple hydrophilic amines.
Glove Selection Protocol
Do not rely on standard "blue" nitrile exam gloves for prolonged handling.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Silver Shield / 4H (Laminate) | 2.7 | > 480 min | Primary Choice for synthesis/spills. |
| High-Grade Nitrile | > 8 mil | ~ 60–120 min | Acceptable for splash protection only. |
| Standard Nitrile (Exam) | 4–5 mil | < 15 min | Unsafe for direct handling. |
| Latex / Vinyl | Any | Immediate | DO NOT USE. |
Scientist’s Note: Aliphatic amines degrade the polymer matrix of latex. If you must use nitrile exam gloves for dexterity during weighing, employ the "Double-Glove Indicator Method" : Wear a bright colored pair (e.g., orange) under a standard blue pair. If the outer glove rips or swells, the color contrast gives immediate visual warning.
Eye & Respiratory Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the risk of amine vapors causing "blue haze" (glaucopsia)—a temporary but distressing corneal edema.
-
Face: Use a polycarbonate face shield if working with volumes >100 mg or during quenching steps.
-
Respiratory: All handling must occur inside a certified chemical fume hood. If out-of-hood work is unavoidable (e.g., maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
Operational Workflow: From Vial to Reaction
The following workflow integrates safety checks directly into the experimental procedure.
Figure 1: Operational workflow emphasizing static control and exothermic risks.
Detailed Protocol Steps
Step 1: Anti-Static Weighing Adamantane derivatives are crystalline solids that accumulate significant static charge. This causes "flying powder" which can land on wrists or inhale.
-
Action: Use an ionizing anti-static gun on the vial and spatula before opening.
-
Containment: Weigh inside a secondary container (e.g., a plastic weigh boat inside a glass dish) to catch stray particles.
Step 2: Solubilization (The Exotherm Risk) Like all amines, dissolving this compound in protic solvents (water, alcohols) or reacting it with acids is exothermic.
-
Action: If creating a salt form (e.g., HCl salt), dissolve the amine in an organic solvent (Ether/DCM) first, then add the acid dropwise at 0°C. Never add the solid amine directly to concentrated acid; the rapid heat evolution can cause flash-boiling and projection of corrosive material.
Step 3: Glassware Cleaning Amine residues stick to glass.
-
Action: Rinse glassware with a dilute acid solution (5% Acetic Acid or Citric Acid) before washing with acetone/water. This protonates the amine, making it water-soluble and removing the odor/hazard.
Emergency Response & Decontamination
Self-Validating Decontamination System: You cannot rely on visual inspection for amine contamination. Use pH paper as a validation tool.
-
Skin Contact:
-
Immediate: Flush with water for 15 minutes.
-
Do NOT use vinegar on skin burns (exothermic neutralization can worsen the burn). Use solely water.
-
Medical: Seek evaluation for potential systemic toxicity (neurotoxicity symptoms: dizziness, ataxia) due to the adamantane group.
-
-
Surface Spills:
-
Neutralize: Cover spill with a Citric Acid or Sodium Bisulfate based spill kit. This converts the volatile, lipophilic amine into a non-volatile, water-soluble salt.
-
Verify: Wipe the area with wet pH paper. If it turns blue/purple (pH > 8), decontamination is incomplete. Repeat until neutral.
Waste Management
Improper disposal of adamantane amines is a common compliance violation.
| Waste Stream | Instruction | Rationale |
| Solid Waste | Double-bag in hazardous waste bags labeled "Toxic/Corrosive." | Prevents dust release during compaction. |
| Liquid Waste | Basic Organic Waste container. | CRITICAL: Do not mix with Oxidizing Acids (Nitric/Perchloric). Amines + Nitric Acid = Unstable N-Nitroso compounds or explosive reactions. |
| Aquatic Hazard | Collect all rinsates. | Adamantane derivatives are often toxic to aquatic life (long-term effects).[4][5] Do not pour down the drain. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Amantadine (Structural Analog). Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Occupational Health Guideline for Aliphatic Amines. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
